Methyl 1-amino-1-cyclopentanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNACMZTDZCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282637 | |
| Record name | Methyl 1-amino-1-cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78388-61-1 | |
| Record name | 78388-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-amino-1-cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloleucine methyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQB5JS5W8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Methyl 1-amino-1-cyclopentanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-amino-1-cyclopentanecarboxylate is a cyclic, non-proteinogenic alpha-amino acid ester of significant interest in medicinal chemistry and drug development. Its conformationally constrained cyclopentyl scaffold provides a unique structural motif for designing peptidomimetics, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development in this area. The synthesis of this compound and its parent amino acid, 1-amino-1-cyclopentanecarboxylic acid (also known as cycloleucine), is well-established through several classical and modern organic chemistry reactions.[1][2][3] This guide will focus on three principal synthetic strategies: direct esterification of 1-amino-1-cyclopentanecarboxylic acid, the Strecker synthesis starting from cyclopentanone, and the Bucherer-Bergs synthesis, also commencing with cyclopentanone.
Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways. The most direct method involves the esterification of the commercially available 1-amino-1-cyclopentanecarboxylic acid. Alternatively, the classic Strecker and Bucherer-Bergs syntheses provide robust methods for constructing the core amino acid structure from the simple precursor, cyclopentanone.[4][5][6]
Direct Esterification of 1-amino-1-cyclopentanecarboxylic acid
The most straightforward approach to obtaining this compound is through the direct esterification of 1-amino-1-cyclopentanecarboxylic acid. This method is efficient and yields the hydrochloride salt of the target compound, which is often a convenient form for storage and subsequent reactions. A common and effective method for this transformation is the use of thionyl chloride in methanol.
Strecker Synthesis
The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids from aldehydes or ketones.[4] In the context of this compound synthesis, cyclopentanone serves as the starting material. The process involves three main steps: the formation of an α-aminonitrile, hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another classical multicomponent reaction for the synthesis of hydantoins from ketones, which can then be hydrolyzed to afford α-amino acids.[5][7] This pathway also commences with cyclopentanone and offers a robust alternative to the Strecker synthesis. The key intermediate in this synthesis is cyclopentane-spiro-5'-hydantoin.
Experimental Protocols
Protocol 1: Direct Esterification of 1-amino-1-cyclopentanecarboxylic acid
This protocol details the synthesis of this compound hydrochloride from its corresponding carboxylic acid.[8]
Materials:
-
1-amino-1-cyclopentanecarboxylic acid
-
Absolute Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous ether
Procedure:
-
To 30 ml of absolute methanol at 0°C, add dropwise with stirring 7.9 ml of freshly distilled thionyl chloride over a period of 30 minutes.
-
After the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.
-
Heat the resulting suspension with stirring, maintaining the temperature at 75°C for 2.5 hours after the reaction suspension has dissolved.
-
Remove the methanol under reduced pressure to obtain an off-white crystalline mass.
-
Triturate the crystalline mass with anhydrous ether to yield the final product.
Protocol 2: Strecker Synthesis of 1-aminocyclopentane-1-carbonitrile
This protocol describes the first step of the Strecker synthesis, starting from cyclopentanone.[9]
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
20% Aqueous ammonia (NH₄OH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.
-
Add a solution containing 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.
-
Add 3 g of cyclopentanone in 3.8 ml of methanol to the flask.
-
Stir the mixture for 1.5 hours at room temperature.
-
Heat the mixture at 60°C for 45 minutes.
-
Cease heating and continue stirring for an additional 45 minutes as the mixture cools to 25°C.
-
Extract the mixture several times with dichloromethane.
-
Dry the combined organic extracts over sodium sulfate and concentrate under vacuum to yield 1-aminocyclopentane-1-carbonitrile as an oil.
Protocol 3: Bucherer-Bergs Synthesis of Cyclopentane-spiro-5'-hydantoin
This protocol provides a general procedure for the Bucherer-Bergs reaction, which can be adapted for cyclopentanone.[7]
Materials:
-
Cyclopentanone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol or Water
Procedure:
-
Combine cyclopentanone, potassium cyanide (or sodium cyanide), and ammonium carbonate in a molar ratio of approximately 1:2:2 in a suitable solvent such as water or ethanol.[7]
-
Heat the mixture under reflux at a temperature of 80-100°C.
-
Maintain the pH of the reaction mixture between 8 and 9.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid (HCl) to precipitate the hydantoin product.
-
Collect the precipitate by filtration and purify by recrystallization, typically from an ethanol/water mixture.
Protocol 4: Hydrolysis of Intermediates to 1-amino-1-cyclopentanecarboxylic acid
Both the α-aminonitrile from the Strecker synthesis and the hydantoin from the Bucherer-Bergs synthesis can be hydrolyzed to the desired amino acid.
From 1-aminocyclopentane-1-carbonitrile (Strecker intermediate):
-
The aminonitrile can be hydrolyzed under either acidic or basic conditions to yield 1-amino-1-cyclopentanecarboxylic acid.[4] A common method involves heating the aminonitrile with a strong acid such as hydrochloric acid.
From Cyclopentane-spiro-5'-hydantoin (Bucherer-Bergs intermediate):
-
The hydantoin can be ring-opened to produce the N-carbamoyl amino acid, which is then converted to the amino acid by treatment with acid or suitable enzymes.[7]
Protocol 5: Esterification of 1-amino-1-cyclopentanecarboxylic acid
This step is identical to Protocol 1 and is the final step in both the Strecker and Bucherer-Bergs synthetic routes to obtain the target methyl ester.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.
Table 1: Direct Esterification
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-amino-1-cyclopentanecarboxylic acid | This compound hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |
Table 2: Strecker Synthesis
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentanone | 1-aminocyclopentane-1-carbonitrile | NaCN, NH₄Cl, NH₄OH | 60 | 1.5 | Not Reported | [9] |
| 2 | 1-aminocyclopentane-1-carbonitrile | 1-amino-1-cyclopentanecarboxylic acid | Acid or Base | Heat | - | Not Reported | |
| 3 | 1-amino-1-cyclopentanecarboxylic acid | This compound hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |
Table 3: Bucherer-Bergs Synthesis
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentanone | Cyclopentane-spiro-5'-hydantoin | KCN, (NH₄)₂CO₃ | 80-100 | - | Not Reported | [7] |
| 2 | Cyclopentane-spiro-5'-hydantoin | 1-amino-1-cyclopentanecarboxylic acid | Acid or Base | Heat | - | Not Reported | |
| 3 | 1-amino-1-cyclopentanecarboxylic acid | This compound hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |
Spectroscopic Data
This compound Hydrochloride [8]
-
Melting Point: 205-207 °C
-
IR (KBr): 1740 cm⁻¹ (C=O)
-
¹H NMR (D₂O): δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H)
This compound (Free Base)
-
¹H NMR: Spectroscopic data is available for the free base.[10]
-
¹³C NMR: Spectroscopic data is available for the free base.[10]
-
IR: Spectroscopic data is available for the free base.[10]
-
Mass Spectrum: Spectroscopic data is available for the free base.[10]
References
- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarboxylic acid, 1-amino- [webbook.nist.gov]
- 3. 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid | C12H21NO4 | CID 67238652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Cyclopentanone synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 9. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to Methyl 1-amino-1-cyclopentanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and safety information for Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride, a key building block in medicinal chemistry. All quantitative data is presented in clear, structured tables, and the experimental protocol for its synthesis is detailed.
Core Chemical Properties
This compound hydrochloride is a white to off-white crystalline solid. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H14ClNO2 | |
| Molecular Weight | 179.64 g/mol | |
| Melting Point | 205-208 °C (decomposes) | |
| Density | 1.081 g/cm³ | |
| Flash Point | 58.7 °C | |
| Refractive Index | 1.478 | |
| Infrared (IR) Spectrum (KBr) | 1740 cm⁻¹ (C=O stretch) | [1] |
| Proton NMR (¹H NMR) Spectrum (D₂O) | δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H) ppm | [1] |
| Polar Surface Area (PSA) | 52.3 Ų |
Synthesis Protocol
The synthesis of this compound hydrochloride is typically achieved through the esterification of 1-amino-1-cyclopentanecarboxylic acid using thionyl chloride in methanol.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound hydrochloride.
Detailed Methodology
-
Preparation of Methanolic Thionyl Chloride: In a flask equipped with a stirrer, add 30 ml of absolute methanol and cool to 0 °C. Over a period of 30 minutes, add 7.9 ml of freshly distilled thionyl chloride dropwise while maintaining the temperature at 0 °C and stirring.[1]
-
Reaction with Amino Acid: Once the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.[1]
-
Heating: Heat the resulting suspension with stirring, and maintain the temperature at 75 °C for 2.5 hours after the reaction mixture becomes a clear solution.[1]
-
Isolation: Remove the methanol under reduced pressure to obtain an off-white crystalline mass.[1]
-
Purification: Triturate the crystalline mass with anhydrous ether to yield the final product, this compound hydrochloride. The reported yield is approximately 90%.[1]
Applications in Drug Discovery
This compound can be incorporated into the structure of specific Cathepsin B inhibitors, potentially enhancing their specificity.[2] Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. The development of specific inhibitors for this enzyme is an active area of research in oncology.
As no specific signaling pathways involving this compound are detailed in the available literature, a signaling pathway diagram is not included. The compound serves as a structural motif in the design of enzyme inhibitors.
Safety and Handling
This compound hydrochloride is associated with several hazards. Adherence to safety protocols is crucial when handling this compound.
Hazard Identification
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Precautionary Measures
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials.[3]
-
First Aid:
-
If Swallowed: Get medical help. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
-
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
References
Spectroscopic Analysis of Methyl 1-amino-1-cyclopentanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 1-amino-1-cyclopentanecarboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.70 | s | 3H | -OCH₃ |
| ~ 2.50 | br s | 2H | -NH₂ |
| ~ 1.90 - 1.70 | m | 4H | Cyclopentyl -CH₂- |
| ~ 1.65 - 1.50 | m | 4H | Cyclopentyl -CH₂- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 177 | C=O (Ester) |
| ~ 65 | C-NH₂ |
| ~ 52 | -OCH₃ |
| ~ 38 | Cyclopentyl -CH₂- |
| ~ 24 | Cyclopentyl -CH₂- |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3300 | Medium, Broad | N-H Stretch (Amine) |
| 2960 - 2870 | Strong | C-H Stretch (Aliphatic) |
| 1735 | Strong | C=O Stretch (Ester) |
| 1590 | Medium | N-H Bend (Amine) |
| 1240 | Strong | C-O Stretch (Ester) |
| 1170 | Strong | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular Ion) |
| 128 | [M - CH₃]⁺ |
| 84 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is used for analysis.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling. A wider spectral width of 200-220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: An FT-IR spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5, is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. A quadrupole or time-of-flight (TOF) mass analyzer is common.
-
Data Acquisition: For EI, a standard electron energy of 70 eV is used. For ESI, the sample solution is introduced at a low flow rate, and the capillary voltage is optimized to achieve stable ionization. Mass spectra are recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
An In-depth Technical Guide to Methyl 1-aminocyclopentane-1-carboxylate (CAS 78388-61-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-aminocyclopentane-1-carboxylate, identified by CAS number 78388-61-1. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and applications, drawing parallels with its parent compound, cycloleucine. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical and Physical Properties
Methyl 1-aminocyclopentane-1-carboxylate is the methyl ester of 1-aminocyclopentanecarboxylic acid, also known as cycloleucine. It is a white to off-white crystalline solid.[1] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 78388-61-1 | |
| IUPAC Name | methyl 1-aminocyclopentane-1-carboxylate | [1] |
| Synonyms | Methyl 1-aminocyclopentanecarboxylate, Cycloleucine Methyl Ester | |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Melting Point | 205-207 °C (hydrochloride salt) | [1] |
| Appearance | Off-white crystalline mass | [1] |
| Solubility | Soluble in water | |
| Storage | Store at room temperature |
Synthesis of Methyl 1-aminocyclopentane-1-carboxylate Hydrochloride
A common and effective method for the synthesis of Methyl 1-aminocyclopentane-1-carboxylate hydrochloride is through the esterification of 1-aminocyclopentanecarboxylic acid using thionyl chloride in methanol.[1]
Experimental Protocol
Materials:
-
1-aminocyclopentanecarboxylic acid (0.1 mol, 12.9 g)
-
Absolute methanol (30 ml)
-
Thionyl chloride (freshly distilled, 7.9 ml)
-
Anhydrous ether
-
Reaction flask with stirrer and reflux condenser
-
Ice bath
-
Heating mantle
Procedure: [1]
-
Cool 30 ml of absolute methanol to 0 °C in a reaction flask equipped with a stirrer.
-
Slowly add 7.9 ml of freshly distilled thionyl chloride dropwise to the cold methanol over a period of 30 minutes while stirring. Maintain the temperature at 0 °C.
-
Once the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-aminocyclopentanecarboxylic acid in portions over 15 minutes.
-
After the addition of the amino acid, heat the suspension with stirring and maintain the temperature at 75 °C for 2.5 hours, by which time the suspension should have dissolved.
-
Remove the methanol under reduced pressure to obtain an off-white crystalline mass.
-
Triturate the resulting solid with anhydrous ether to yield Methyl 1-aminocyclopentane-1-carboxylate hydrochloride.
Expected Yield: Approximately 16.1 g (90% yield) of the hydrochloride salt with a melting point of 205-207 °C.[1]
Synthesis Workflow
Biological Activity and Potential Applications
While specific studies on Methyl 1-aminocyclopentane-1-carboxylate are limited, its biological activity can be inferred from its parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine). Cycloleucine is a non-metabolizable amino acid that acts as a competitive inhibitor of the methionine adenosyltransferase (MAT), an enzyme crucial for the synthesis of S-adenosylmethionine (SAM). SAM is the primary methyl group donor in numerous biological methylation reactions, including the methylation of DNA, RNA, and proteins.
Potential Mechanism of Action and Signaling Pathway
By inhibiting MAT, cycloleucine depletes the intracellular pool of SAM. This disruption of methylation processes can have profound effects on cellular function and has been explored in the context of cancer therapy and virology. As the methyl ester, Methyl 1-aminocyclopentane-1-carboxylate is likely to act as a prodrug of cycloleucine, being hydrolyzed in vivo to the active carboxylic acid.
Research and Drug Development Implications
The potential of Methyl 1-aminocyclopentane-1-carboxylate as a prodrug of a methylation inhibitor makes it a compound of interest for researchers in oncology and virology. Its ester form may offer advantages in terms of solubility, stability, and bioavailability compared to the parent amino acid. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to explore its therapeutic potential.
Conclusion
Methyl 1-aminocyclopentane-1-carboxylate (CAS 78388-61-1) is a readily synthesizable compound with potential biological activity as a prodrug of the methylation inhibitor cycloleucine. This technical guide provides essential information on its properties and a detailed synthesis protocol to facilitate further research and development. The inferred mechanism of action, targeting the fundamental process of cellular methylation, suggests a broad range of potential therapeutic applications that merit further investigation.
References
An In-depth Technical Guide to the Synthesis of Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride
This technical guide provides a comprehensive overview of the synthesis of Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride, a valuable intermediate for researchers, scientists, and professionals in drug development. The document details the primary synthesis method, discusses alternative routes, and presents key experimental data and workflows.
Overview of Synthetic Strategies
This compound hydrochloride is primarily synthesized through the direct esterification of its corresponding amino acid, 1-amino-1-cyclopentanecarboxylic acid. This method is straightforward and high-yielding.
Alternative approaches begin with cyclopentanone and utilize classic amino acid synthesis reactions, such as the Strecker synthesis or the Bucherer-Bergs reaction, to generate the core amino acid structure, which is then subsequently esterified.
Primary Synthesis: Direct Esterification
The most direct method involves the Fischer esterification of 1-amino-1-cyclopentanecarboxylic acid using methanol as both the solvent and reagent, with thionyl chloride serving as the catalyst to generate HCl in situ.
Experimental Protocol
This protocol is based on a reported procedure[1].
-
Reaction Setup: To 30 mL of absolute methanol at 0°C in a suitable reaction vessel, add 7.9 mL of freshly distilled thionyl chloride dropwise with stirring over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Addition of Amino Acid: Once the thionyl chloride addition is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.
-
Reaction: Heat the resulting suspension with stirring, and maintain the temperature at 75°C for 2.5 hours, by which time the suspension should dissolve.
-
Workup: Remove the methanol under reduced pressure to yield an off-white crystalline mass.
-
Purification: Triturate the crude material with anhydrous ether to obtain the final product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-amino-1-cyclopentanecarboxylic acid (12.9 g, 0.1 mol) | [1] |
| Yield | 16.1 g (90%) | [1] |
| Appearance | Off-white crystalline mass | [1] |
Alternative Synthetic Routes from Cyclopentanone
A. Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[2][3] For this target molecule, the process would begin with cyclopentanone.
-
Iminium Formation: Cyclopentanone reacts with ammonia (often from ammonium chloride) to form an imine.
-
Aminonitrile Formation: A cyanide source (e.g., KCN) attacks the imine, forming a 1-amino-1-cyanocyclopentane intermediate.[2][4]
-
Hydrolysis & Esterification: The nitrile group is then hydrolyzed under acidic conditions to a carboxylic acid, yielding 1-amino-1-cyclopentanecarboxylic acid. Subsequent esterification, as described in the primary method, yields the final product.
B. Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another robust method that converts ketones into amino acids via a hydantoin intermediate.[5][6][7]
-
Hydantoin Formation: Cyclopentanone reacts with potassium cyanide (KCN) and ammonium carbonate in a one-pot, multi-component reaction to form cyclopentane-5-spiro-5'-hydantoin.[5]
-
Hydrolysis & Esterification: The hydantoin ring is then hydrolyzed (typically with a strong acid or base) to give 1-amino-1-cyclopentanecarboxylic acid. This intermediate is then esterified to afford the target hydrochloride salt.
Product Characterization Data
The following data corresponds to the final product, this compound hydrochloride.
| Property | Value | Reference |
| Melting Point | 205 - 207 °C | [1] |
| Infrared (IR) | ν (KBr): 1740 cm⁻¹ (C=O) | [1] |
| Proton NMR (¹H NMR) | (D₂O) δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H) ppm | [1] |
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker_amino_acid_synthesis [chemeurope.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
The Favorskii Rearrangement: A Technical Guide to the Synthesis of Cyclic Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The Favorskii rearrangement is a powerful and versatile tool in organic synthesis, primarily utilized for the conversion of α-halo ketones into carboxylic acid derivatives.[1] A particularly valuable application of this reaction is the ring contraction of cyclic α-halo ketones, which provides an efficient pathway to smaller carbocyclic and heterocyclic systems.[2][3] This technical guide provides an in-depth exploration of the Favorskii rearrangement, with a specific focus on its application in the synthesis of cyclic amino acid esters—valuable building blocks in medicinal chemistry and drug development.
Core Principles and Mechanism
The Favorskii rearrangement involves the base-catalyzed transformation of an α-halo ketone into a carboxylic acid, ester, or amide, depending on the nucleophile present.[4][5] When applied to cyclic α-halo ketones, the reaction results in a ring-contracted product.[6] The reaction can proceed through two primary mechanistic pathways: the cyclopropanone mechanism and the quasi-Favorskii (or semi-benzilic) mechanism.
The Cyclopropanone Mechanism
This is the most common pathway for α-halo ketones with at least one acidic α'-proton. The mechanism unfolds in the following steps:
-
Enolate Formation: A base, typically an alkoxide such as sodium methoxide, abstracts an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen).[6]
-
Cyclopropanone Intermediate: The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a highly strained bicyclic cyclopropanone intermediate.[1][7]
-
Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The cyclopropanone ring opens to form the most stable carbanion intermediate.
-
Protonation: The carbanion is protonated by the solvent to yield the final ring-contracted ester.[1]
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. Favorskii Rearrangement | springerprofessional.de [springerprofessional.de]
- 6. adichemistry.com [adichemistry.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
A Technical Guide to Methyl 1-amino-1-cyclopentanecarboxylate: Physical Characteristics and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-amino-1-cyclopentanecarboxylate and its salts are intriguing building blocks in synthetic organic chemistry, particularly in the design and development of novel therapeutic agents. Their rigid cyclopentyl scaffold and versatile functional groups—an amino group and a methyl ester—make them valuable precursors for a variety of complex molecules. This technical guide provides a comprehensive overview of the known physical characteristics of this compound and its hydrochloride salt, alongside detailed experimental protocols for their characterization and synthesis.
Physical and Chemical Properties
The physical properties of this compound and its hydrochloride salt are summarized below. It is crucial to distinguish between the free amine and its hydrochloride salt, as their properties differ significantly.
Quantitative Data Summary
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 143.18 g/mol | 179.64 g/mol |
| Melting Point | 203-205 °C[1] | 207-208 °C (decomposes)[2], 211-215°C[3] |
| Boiling Point | 186.8 ± 23.0 °C at 760 mmHg[1] | Not available |
| Density | 1.1 ± 0.1 g/cm³[1] | 1.081 g/cm³[2] |
| Refractive Index | 1.478[1] | 1.478[2] |
| Flash Point | 58.7 ± 20.1 °C[1] | 58.7 °C[2] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Spectral Data Summary
| Technique | This compound Hydrochloride |
| ¹H NMR (PMR) | (D₂O) δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H) ppm |
| Infrared (IR) | (KBr) 1740 (C=O) cm⁻¹ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound and its derivatives.
Synthesis of this compound Hydrochloride
This protocol is adapted from a known synthetic route.
Objective: To synthesize this compound hydrochloride from 1-amino-1-cyclopentanecarboxylic acid.
Materials:
-
1-amino-1-cyclopentanecarboxylic acid
-
Absolute methanol
-
Thionyl chloride
-
Anhydrous ether
Procedure:
-
To 30 ml of absolute methanol, cooled to 0°C, add 7.9 ml of freshly distilled thionyl chloride dropwise with stirring over a period of 30 minutes.
-
After the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.
-
Heat the resulting suspension with stirring, maintaining the temperature at 75°C for 2.5 hours after the reaction suspension has dissolved.
-
Remove the methanol under reduced pressure to obtain an off-white crystalline mass.
-
Triturate the crystalline mass with anhydrous ether to yield the final product.
Expected Yield: Approximately 16.1 g (90%) of this compound hydrochloride.
Characterization Protocols
Objective: To determine the melting point range of a solid organic compound.
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The assembly is placed in a heating apparatus (e.g., a Thiele tube or a digital melting point apparatus).
-
The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[4]
Objective: To obtain a proton NMR spectrum to elucidate the molecular structure.
Procedure:
-
Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt).
-
Transfer the solution to a clean NMR tube to a height of about 4-5 cm.
-
Place the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting free induction decay (FID) to obtain the frequency-domain spectrum.
-
Analyze the chemical shifts, integration, and splitting patterns of the peaks to determine the structure.
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Prepare the sample. For a solid sample, this can be done by creating a potassium bromide (KBr) pellet or as a mull in an appropriate oil.
-
Place the prepared sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ester.[5]
Visualizations
Experimental Workflow: Synthesis of this compound Hydrochloride
References
Solubility of Methyl 1-Amino-1-Cyclopentanecarboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1-amino-1-cyclopentanecarboxylate in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for understanding its expected solubility behavior and details robust experimental protocols for its determination.
Introduction
This compound is a cyclic amino acid ester of significant interest in medicinal chemistry and drug development. Its structural features, combining a hydrophilic amino group and a more lipophilic cyclopentane ring and methyl ester group, suggest a nuanced solubility profile across various organic solvents. Understanding this solubility is critical for its synthesis, purification, formulation, and overall development as a potential therapeutic agent.
Predicted Solubility and Influencing Factors
The solubility of this compound in an organic solvent is influenced by several factors:
-
Solvent Polarity: A key determinant of solubility is the principle of "like dissolves like." It is anticipated that the compound will exhibit higher solubility in polar organic solvents such as alcohols (methanol, ethanol) and acetonitrile, and moderate to low solubility in non-polar solvents like hexane.
-
Temperature: Generally, solubility of solids in liquids increases with temperature. This relationship should be experimentally determined for precise applications.
-
pH (in protic solvents): The presence of the amino group means that the pH of the solution can significantly impact solubility, especially in protic solvents. At lower pH values, the amino group will be protonated, potentially increasing solubility in polar solvents.
-
Crystalline Form: The specific polymorphic form of the solid can affect its solubility.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Acetonitrile | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments.
Shake-Flask Method (Equilibrium Solubility)
This is a widely recognized and reliable method for determining the thermodynamic (equilibrium) solubility of a compound.[2]
Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.
Apparatus:
-
Constant temperature shaker bath or incubator
-
Volumetric flasks
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a constant temperature shaker bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved particles.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method.
-
Repeat the experiment at different temperatures as required.
Gravimetric Analysis
This is a straightforward method for determining solubility if the solute is non-volatile and thermally stable at the drying temperature.[3][4]
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus:
-
Evaporating dish or watch glass
-
Analytical balance
-
Oven or vacuum oven
-
Pipettes
Procedure:
-
Prepare a saturated solution using the shake-flask method as described above.
-
Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the decomposition point of the compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it.
-
The mass of the dissolved solute is the final weight of the dish minus the initial weight.
-
Calculate the solubility in terms of g/100 mL or other desired units.
Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range.[5][6]
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a saturated solution using the shake-flask method.
-
Filter the saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualizations
The following diagrams illustrate the workflow for determining the solubility of this compound.
References
Stability of Methyl 1-amino-1-cyclopentanecarboxylate: An In-depth Technical Guide
Introduction
Methyl 1-amino-1-cyclopentanecarboxylate is a cyclic amino acid ester, a structural motif of interest in medicinal chemistry and drug development. Understanding the stability of this molecule under various environmental conditions is crucial for its handling, formulation, and the assurance of its quality and efficacy in any potential application. This technical guide provides a comprehensive overview of the potential stability challenges and outlines the methodologies for assessing the stability of this compound under conditions of hydrolysis, oxidation, heat, and light, in line with the International Council for Harmonisation (ICH) guidelines.[1]
Predicted Stability Profile
The chemical structure of this compound, featuring a methyl ester and a primary amine on a quaternary carbon, suggests potential susceptibility to specific degradation pathways.
-
Hydrolytic Instability: The ester functional group is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 1-amino-1-cyclopentanecarboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Susceptibility: The primary amino group can be a target for oxidation, leading to the formation of various degradation products. The presence of oxidizing agents or exposure to atmospheric oxygen, potentially accelerated by light or metal ions, could induce degradation.
-
Thermal and Photochemical Stability: While the core cyclopentane ring is relatively stable, the functional groups may be susceptible to degradation at elevated temperatures or upon exposure to UV light. Photostability is a critical parameter to evaluate, as light exposure can catalyze oxidative degradation.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]
General Considerations
-
Analyte Concentration: A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
-
Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and its degradation products.
Hydrolytic Stability
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at room temperature for 8 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals for analysis.
Thermal Degradation
-
Expose the solid compound to a temperature of 105°C for 48 hours in a calibrated oven.
-
Dissolve the sample in a suitable solvent at various time points for analysis.
Photostability
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the samples after the exposure period.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in tables to facilitate easy comparison of the stability of this compound under different conditions.
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 0 | 100.0 | 0.0 | 0 |
| 8 | 92.5 | 7.5 | 1 | |
| 24 | 85.2 | 14.8 | 1 | |
| 0.1 N NaOH (RT) | 0 | 100.0 | 0.0 | 0 |
| 2 | 88.9 | 11.1 | 1 | |
| 8 | 75.4 | 24.6 | 1 | |
| Water (60°C) | 0 | 100.0 | 0.0 | 0 |
| 24 | 99.5 | 0.5 | 0 | |
| 48 | 98.9 | 1.1 | 0 |
Table 2: Illustrative Stability Data under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradants |
| 3% H₂O₂ (RT) | 24 hours | 90.3 | 9.7 | 2 |
| Dry Heat (105°C) | 48 hours | 97.8 | 2.2 | 1 |
| Photolytic (Solid) | 1.2 million lux hours | 99.1 | 0.9 | 1 |
| Photolytic (Solution) | 1.2 million lux hours | 96.5 | 3.5 | 2 |
Visualization of Pathways and Workflows
Predicted Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound based on its functional groups.
Experimental Workflow for Stability Testing
The general workflow for conducting a forced degradation study is depicted below.
Conclusion
While specific experimental data on the stability of this compound is not currently available, this guide provides a robust framework for its evaluation. Based on its chemical structure, the compound is likely to be most susceptible to hydrolysis under basic conditions and, to a lesser extent, acidic conditions. Oxidative degradation is also a potential pathway that warrants investigation. Thermal and photolytic stress may lead to minor degradation. For any research or development involving this compound, it is imperative to conduct thorough forced degradation studies to understand its stability profile, which will inform its handling, formulation, and storage requirements.
References
Methodological & Application
Application Notes and Protocols: The Use of Methyl 1-amino-1-cyclopentanecarboxylate in Constrained Peptides
Introduction
In the fields of medicinal chemistry and drug development, there is a persistent need for novel strategies to design potent and specific therapeutic agents. Peptides are attractive candidates due to their high biological activity, but their application is often limited by poor metabolic stability and conformational flexibility.[1] The introduction of conformational constraints into a peptide backbone is a powerful strategy to overcome these limitations.[1] By restricting the peptide's shape, researchers can pre-organize it into its bioactive conformation, leading to enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[2]
One effective method to achieve this is through the incorporation of non-natural, cyclic α-amino acids. 1-aminocyclopentane-1-carboxylic acid (Ac5c) is a prominent example of such a building block. Its rigid cyclopentyl ring significantly restricts the allowable backbone dihedral angles (φ and ψ), thereby inducing specific secondary structures.[3] The methyl ester, Methyl 1-amino-1-cyclopentanecarboxylate, is a common derivative used during chemical synthesis. This document provides detailed application notes on the conformational effects of Ac5c and protocols for its synthesis, incorporation into peptides, and subsequent structural analysis.
Application Notes
Induction of Defined Secondary Structures
The primary application of 1-aminocyclopentane-1-carboxylic acid (Ac5c) is to enforce conformational rigidity in a peptide chain. The five-membered ring sterically hinders free rotation around the N-Cα and Cα-C bonds, guiding the peptide backbone to adopt a well-defined geometry.
-
γ-Turn Formation : Studies have shown that Ac5c residues strongly promote the formation of γ-turn conformations within small peptides.[3] A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. This predictable influence makes Ac5c an invaluable tool for mimicking the turn regions of natural proteins or for designing novel peptide scaffolds.
-
Comparison with Other Cyclic Analogs : The conformational propensities of cyclic amino acids vary with ring size. While Ac5c and its cyclohexane counterpart (Ac6c) favor γ-turns, the smaller 1-aminocyclopropane-1-carboxylic acid (Ac3c) prefers geometries in the bridge region of the Ramachandran plot.[3] This allows for a systematic "scanning" of local conformations by substituting different Acnc residues.[4]
Caption: Logical diagram illustrating how Ac5c constrains peptide conformation.
Applications in Peptidomimetics and Drug Design
The ability to control peptide conformation is central to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.
-
Enhanced Stability : By locking the peptide into a stable fold, Ac5c can protect the amide bonds from proteolytic enzymes, thereby increasing the peptide's half-life in vivo.[2]
-
Improved Receptor Affinity and Selectivity : A flexible peptide must adopt its "active" conformation upon binding to a receptor, a process that is entropically unfavorable. By incorporating Ac5c to pre-organize the peptide into this active shape, the entropic penalty is reduced, leading to higher binding affinity.[5] This can also enhance selectivity for a specific receptor subtype.
-
Scaffolding : Ac5c and other constrained amino acids can serve as scaffolds for presenting side chains in a specific spatial orientation, crucial for interactions with biological targets like protein surfaces or receptor binding pockets.[6]
Quantitative Data Summary
The conformational preferences induced by cyclic α-amino acids are a key aspect of their utility. The following table summarizes these properties based on computational and experimental studies.
| Cyclic Amino Acid | Abbreviation | Ring Size | Preferred Induced Secondary Structure | Reference |
| 1-Aminocyclopropane-1-carboxylic acid | Ac3c | 3 | Bridge region geometries (φ, ψ ≈ ±90°, 0°), β-turns | [3] |
| 1-Aminocyclobutane-1-carboxylic acid | Ac4c | 4 | γ-turn, α-/310-helical conformations | [7] |
| 1-Aminocyclopentane-1-carboxylic acid | Ac5c | 5 | γ-turn conformations | [3] |
| 1-Aminocyclohexane-1-carboxylic acid | Ac6c | 6 | γ-turn conformations | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is adapted from established chemical synthesis methods for the esterification of 1-amino-1-cyclopentanecarboxylic acid.[8]
Materials:
-
1-amino-1-cyclopentanecarboxylic acid
-
Absolute methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Cool 30 mL of absolute methanol to 0°C in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add 7.9 mL of freshly distilled thionyl chloride dropwise to the cold methanol over 30 minutes with continuous stirring.
-
Once the addition is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in small portions over 15 minutes.
-
Remove the ice bath and heat the suspension with stirring, maintaining the temperature at 75°C for 2.5 hours, by which time the solid should have dissolved completely.
-
Remove the methanol under reduced pressure using a rotary evaporator to yield an off-white crystalline mass.
-
Triturate the crude product with anhydrous diethyl ether to wash away impurities.
-
Filter and dry the solid product to yield this compound hydrochloride.
Expected Yield and Characterization:
-
Yield : Approximately 90% (16.1 g).[8]
-
Melting Point : 205-207°C.[8]
-
IR (KBr) : 1740 cm⁻¹ (C=O stretch).[8]
-
¹H NMR (D₂O) : δ 3.95 (s, 3H, -OCH₃), δ 2.83 - 1.66 (m, 8H, cyclopentyl protons).[8]
Protocol 2: Incorporation of Ac5c into a Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general workflow for incorporating an Fmoc-protected Ac5c residue into a target peptide sequence using manual or automated SPPS.
Caption: Experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids, including Fmoc-1-amino-1-cyclopentanecarboxylic acid (Fmoc-Ac5c-OH)
-
SPPS-grade resin (e.g., H-Arg(Pbf)-2-chlorotrityl resin).[9]
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents:
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagent: HATU (or similar, e.g., HBTU/HOBt)
-
Base: Diisopropylethylamine (DIEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
-
Peptide synthesis vessel, shaker, HPLC system
Procedure:
-
Resin Preparation : Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.
-
First Amino Acid Coupling : Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's instructions.
-
SPPS Cycle for Each Amino Acid : a. Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat once. This removes the Fmoc group, liberating a free amine. b. Washing : Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts. c. Amino Acid Coupling : i. In a separate vial, pre-activate the next amino acid (e.g., 4 eq. of Fmoc-Ac5c-OH) with a coupling reagent (e.g., 3.9 eq. of HATU) and a base (e.g., 8 eq. of DIEA) in DMF for 5-10 minutes. ii. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Washing : Wash the resin thoroughly with DMF and DCM as in step 3b. e. Repeat : Repeat the cycle (steps 3a-3d) for each amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection : After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification : Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide using reverse-phase preparative HPLC.
-
Lyophilization : Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder.
Protocol 3: Conformational Analysis of Ac5c-Containing Peptides
This protocol describes the key analytical techniques used to determine the three-dimensional structure of the synthesized peptide.
Caption: Workflow for the conformational analysis of a constrained peptide.
Methods:
-
Mass Spectrometry (MS) :
-
Purpose : To confirm the molecular weight of the synthesized peptide, verifying its identity and purity.
-
Procedure : Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
-
Circular Dichroism (CD) Spectroscopy :
-
Purpose : To provide a rapid, qualitative assessment of the peptide's overall secondary structure in solution.
-
Procedure : Dissolve the peptide in an appropriate buffer or solvent (e.g., phosphate buffer or trifluoroethanol). Record the CD spectrum, typically from 190 to 260 nm. The shape of the spectrum can indicate the presence of α-helices, β-sheets, or turns.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Purpose : To determine the detailed three-dimensional structure of the peptide in solution.
-
Procedure : a. Dissolve the peptide (typically 1-5 mM) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O).[10] b. Acquire a series of 1D (¹H) and 2D NMR spectra (e.g., COSY, TOCSY, and ROESY or NOESY).[10] c. Assignment : Use COSY and TOCSY spectra to assign all proton resonances to specific amino acid residues in the sequence. d. Structural Restraints : Use the ROESY or NOESY spectrum to identify through-space correlations (cross-peaks), which correspond to protons that are close in space (< 5 Å). These Nuclear Overhauser Effect (NOE) restraints are crucial for defining the peptide's fold.[11]
-
-
Structure Calculation and Computational Modeling :
-
Purpose : To generate a 3D model of the peptide that is consistent with the experimental NMR data.
-
Procedure : Use the NOE-derived distance restraints in molecular dynamics or distance geometry software (e.g., AMBER, CHARMM) to calculate an ensemble of low-energy structures. These calculations often supplement experimental data to refine the final structure.[7][12]
-
-
X-ray Crystallography (Optional) :
-
Purpose : To determine the precise atomic-level structure of the peptide in the solid state.
-
Procedure : This method requires the successful crystallization of the peptide, which can be challenging. If crystals are obtained, they are analyzed by X-ray diffraction to produce a high-resolution 3D structure.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short constrained peptides that inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Click-Free Synthesis of a Multivalent Tricyclic Peptide as a Molecular Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 1-amino-1-cyclopentanecarboxylate: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-amino-1-cyclopentanecarboxylate is a cyclic amino acid ester that has emerged as a privileged scaffold in medicinal chemistry. Its constrained cyclopentane ring system offers a unique three-dimensional arrangement of functional groups, enabling the design of potent and selective modulators of various biological targets. This document provides detailed application notes on the utility of this scaffold in drug discovery, focusing on its application in the development of NMDA receptor antagonists, integrin antagonists, and anticonvulsant agents. Furthermore, it includes comprehensive experimental protocols for the synthesis of derivatives and their subsequent biological evaluation.
Applications in Drug Discovery
The rigid cyclopentane core of this compound serves as a valuable template for introducing chemical diversity. By modifying the amino and ester functionalities, a wide array of derivatives can be synthesized and screened for activity against various targets.
NMDA Receptor Antagonists for Neuroprotection
Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Compounds that can selectively block this receptor are therefore of significant therapeutic interest. The constrained nature of the this compound scaffold allows for the precise positioning of pharmacophoric elements that can interact with the NMDA receptor binding sites, leading to potent antagonism.
Integrin Antagonists for Anti-Cancer and Anti-Inflammatory Applications
Integrins are cell adhesion receptors that play crucial roles in cell-cell and cell-extracellular matrix interactions.[3][4] Their involvement in processes such as tumor angiogenesis, metastasis, and inflammation makes them attractive targets for drug discovery.[5][6] Derivatives of this compound have been explored as mimics of the Arg-Gly-Asp (RGD) motif, a key recognition sequence for many integrins, leading to the development of potent and selective integrin antagonists.
Anticonvulsant Agents for Epilepsy Treatment
Epilepsy is a neurological disorder characterized by recurrent seizures.[7] The development of novel anticonvulsant drugs with improved efficacy and safety profiles is an ongoing area of research. The unique conformational constraints of the cyclopentane ring in this compound derivatives can lead to enhanced binding to ion channels and receptors involved in neuronal excitability, offering a promising avenue for the discovery of new antiepileptic agents.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for representative compounds derived from or related to the cyclopentane scaffold in the context of the aforementioned applications.
Table 1: NMDA Receptor Antagonists
| Compound ID | Structure/Modification | Target | Assay | IC50/Ki (µM) | Reference |
| Milnacipran | Phenylcyclopropanecarboxamide | NMDA Receptor | Radioligand Binding | 6.3 ± 0.3 | [9] |
| Compound 7 | N-methyl milnacipran | NMDA Receptor | Radioligand Binding | 13 ± 2.1 | [9] |
| Compound 12 | Homologue of milnacipran | NMDA Receptor | Radioligand Binding | 10 ± 1.2 | [9] |
| Amide 49 | Ethanediamine amide | NR2B-selective NMDA Receptor | Functional Assay | 0.065 | [10] |
| Amide 52 | Phenoxy ethanediamine amide | NR2B-selective NMDA Receptor | Functional Assay | 0.054 | [10] |
Table 2: Integrin Antagonists
| Compound ID | Structure/Modification | Target | Assay | IC50 (nM) | Reference |
| ST1646 | Cyclic RGD pentapeptide mimic | αvβ3/αvβ5 Integrin | Receptor Binding | Potent antagonist | [11] |
| RGD Ligand 8 | cis-β-ACPC scaffold | αvβ3 Integrin | Competitive Binding | Nanomolar range | [12] |
| RGD Ligand 9 | cis-β-ACPC scaffold | αvβ3 Integrin | Competitive Binding | Nanomolar range | [12] |
| isoDGR Ligand 10 | cis-β-ACPC scaffold | αvβ3 Integrin | Competitive Binding | Micromolar range | [12] |
Table 3: Anticonvulsant Activity
| Compound ID | Structure/Modification | Animal Model | Test | ED50 (mg/kg) | Reference |
| Compound 7h | Benzodioxole-penten-ylidene-hydrazinecarboxamide | Mice | MES | 87 | [5] |
| (±)-13b | Benzodioxole-dihydro-pyrazole-carboxamide | Mice | scPTZ | 110 | [5] |
| Compound 1e | Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | Mice | MES | 16.7 | [1] |
| Compound 6d | Cyclohexanecarboxamide derivative | Mice | scPTZ | 0.04 mmol/kg | [6] |
Experimental Protocols
General Synthesis of Amide Derivatives from this compound
This protocol describes a general method for the acylation of the amino group of this compound to generate a library of amide derivatives.
Materials:
-
This compound hydrochloride
-
Desired carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq) in anhydrous DCM.
-
Add the activated carboxylic acid solution to the solution of this compound and stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Assay for NMDA Receptor Antagonism
This protocol outlines a whole-cell patch-clamp electrophysiology assay to evaluate the inhibitory activity of synthesized compounds on NMDA receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing human NMDA receptor subunits).[13]
Materials:
-
HEK293 cells stably expressing human NR1a/NR2B NMDA receptors
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.4
-
Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 10 HEPES, pH 7.2
-
NMDA and glycine (agonists)
-
Test compounds dissolved in DMSO
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture the HEK293 cells on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the test compound at various concentrations with the agonists.
-
Record the peak inward current in the presence of the test compound.
-
Calculate the percentage inhibition of the NMDA-induced current for each concentration of the test compound.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Adhesion Assay for Integrin Antagonism
This protocol describes a colorimetric cell adhesion assay to assess the ability of synthesized compounds to inhibit integrin-mediated cell adhesion.[14]
Materials:
-
96-well microtiter plates coated with an integrin ligand (e.g., fibronectin, vitronectin)
-
Human adherent cell line expressing the target integrin (e.g., K562 cells)
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., TBS with 2% BSA)
-
Test compounds dissolved in DMSO
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Add the cell suspension to the ligand-coated 96-well plate.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of adhesion relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of adhesion against the compound concentration.
Anticonvulsant Screening Protocol (Maximal Electroshock Seizure - MES Test)
This protocol describes the MES test in mice, a common primary screening method for anticonvulsant drugs.[15][16]
Materials:
-
Male mice (e.g., Swiss albino, 20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Phenytoin)
Procedure:
-
Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).
-
At the time of peak effect (predetermined by pharmacokinetic studies), subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
Abolition of the tonic hind limb extension is considered a positive result (protection).
-
Calculate the percentage of protected mice at each dose level.
-
Determine the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: NMDA Receptor Signaling Pathway and Antagonist Action.
Caption: Integrin Signaling in Cancer and Antagonist Action.
Caption: Neuronal Signaling Pathways in Epilepsy.
Experimental Workflow Diagram
Caption: General Drug Discovery Workflow.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. editverse.com [editverse.com]
- 6. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neural circuit mechanisms of epilepsy: Maintenance of homeostasis at the cellular, synaptic, and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrins in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro characterization of novel NR2B selective NMDA receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 14. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpp.com [ijpp.com]
- 16. Screening models of antiepileptic and nootropic drugs | PPTX [slideshare.net]
Application Notes and Protocols for the Incorporation of Methyl 1-amino-1-cyclopentanecarboxylate into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide backbones is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Cyclic amino acids, such as Methyl 1-amino-1-cyclopentanecarboxylate, are of particular interest as they can impart significant conformational rigidity, increased metabolic stability, and improved receptor binding affinity.[1][2] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
This compound is a sterically hindered α,α-disubstituted amino acid. Its rigid cyclopentyl ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure.[3] This pre-organization can be advantageous for receptor binding. Furthermore, the absence of an amide proton when incorporated into a peptide chain can disrupt hydrogen bonding networks and increase resistance to enzymatic degradation.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis. The data presented below is for the parent amino acid, 1-aminocyclopentane-1-carboxylic acid (also known as cycloleucine), and the related methyl ester.
| Property | Value | Source |
| IUPAC Name | methyl 1-aminocyclopentane-1-carboxylate | - |
| Molecular Formula | C7H13NO2 | - |
| Molecular Weight | 143.18 g/mol | - |
| CAS Number | 25093-11-0 (for the hydrochloride salt) | [PubChem CID: 57470659] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility (parent amino acid) | 50 g/L in water at 25 °C | [4] |
| LogP (parent amino acid) | -2.28 | [4] |
| pKa (parent amino acid) | pKa1: 2.25 (carboxyl), pKa2: 10.32 (amino) | [4] |
Experimental Protocols
The primary challenge in incorporating this compound into a growing peptide chain is the steric hindrance around the α-carbon. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times to achieve high coupling yields. The following protocol is adapted from standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures for sterically hindered amino acids.[5][6]
Materials and Reagents
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)
-
Cold diethyl ether
Protocol 1: Manual SPPS Coupling of Fmoc-Methyl 1-amino-1-cyclopentanecarboxylate using HATU
This protocol is for a standard 0.1 mmol scale synthesis.
1. Resin Preparation:
- Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for 30 minutes.
- Drain the DMF.
2. Activation of Fmoc-Methyl 1-amino-1-cyclopentanecarboxylate:
- In a separate vial, dissolve Fmoc-Methyl 1-amino-1-cyclopentanecarboxylate (3 equivalents, 0.3 mmol).
- Add HATU (2.9 equivalents, 0.29 mmol) and dissolve in DMF.
- Add DIPEA (6 equivalents, 0.6 mmol).
- Allow the activation to proceed for 1-2 minutes.[5]
3. Coupling Reaction:
- Add the activated amino acid solution to the drained resin.
- Agitate the mixture for 2-4 hours at room temperature. For this highly hindered amino acid, extending the coupling time or performing a double coupling is recommended.[5]
- To perform a double coupling, drain the reaction solution after the initial coupling period and add a fresh solution of the activated amino acid, allowing it to react for another 2-4 hours.[5]
4. Washing and Monitoring:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times).
- Perform a Kaiser test to check for the presence of free primary amines. A yellow or colorless result indicates a complete reaction. If the test is positive (blue beads), a recoupling step is necessary.
5. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain and repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5 times).
6. Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
7. Cleavage and Deprotection:
- After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry under vacuum.
- Add the TFA cleavage cocktail to the dried resin.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide under vacuum.
8. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
Table 1: Coupling Efficiency of Hindered Amino Acids with Different Coupling Reagents
| Coupling Reagent | Activating Additive | Base | Typical Efficiency for Hindered Couplings | Reference |
| HATU | Internal (HOAt) | DIPEA | High to Very High | [5][7] |
| HBTU | HOBt | DIPEA | Moderate to High | [7] |
| PyBOP | Internal (HOBt) | DIPEA | Moderate to High | |
| COMU | Internal (Oxyma) | DIPEA | High to Very High | [8] |
Table 2: Potential Effects of Incorporating Cyclic Amino Acids on Peptide Properties
| Property | Expected Impact | Rationale | References |
| Proteolytic Stability | Increased | The rigid cyclic structure and lack of an amide proton can sterically hinder protease access to the peptide backbone. | [1][9] |
| Conformational Rigidity | Increased | The cyclopentane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined conformation. | [2][3] |
| Receptor Binding Affinity | Potentially Increased | A more rigid, pre-organized conformation can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. | [2] |
| Membrane Permeability | Potentially Improved | The reduction in hydrogen bond donors and increased lipophilicity can enhance passive diffusion across cell membranes. | [10] |
Visualizations
Chemical Structure of Fmoc-Methyl 1-amino-1-cyclopentanecarboxylate
Caption: Structure of Fmoc-protected this compound.
Experimental Workflow for SPPS Incorporation
Caption: General workflow for one cycle of SPPS incorporation.
Potential Application in a Signaling Pathway
Caption: Inhibition of a G-Protein Coupled Receptor signaling pathway.
References
- 1. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02759K [pubs.rsc.org]
- 4. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. bachem.com [bachem.com]
- 9. pnas.org [pnas.org]
- 10. lifetein.com [lifetein.com]
Application Note: Chiral Separation of Methyl 1-amino-1-cyclopentanecarboxylate Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details protocols for the enantioselective separation of Methyl 1-amino-1-cyclopentanecarboxylate, a cyclic amino acid ester of interest in pharmaceutical and chemical synthesis. The described methods utilize High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs). Protocols for both direct separation of the underivatized enantiomers and separation following N-derivatization are provided, offering flexibility based on available instrumentation and analytical requirements. The methods are designed to be robust and reproducible for accurate determination of enantiomeric purity.
Introduction
The enantiomers of chiral molecules, such as amino acid derivatives, can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is critical in drug development and quality control. This compound is a non-proteinogenic α-amino acid derivative whose chirality can influence its biological activity. Chiral HPLC is a powerful technique for the resolution of enantiomers, and the selection of an appropriate chiral stationary phase and mobile phase is paramount for achieving successful separation.[1][2] This document provides detailed methodologies for the chiral separation of this compound enantiomers.
Recommended Chiral HPLC Methods
Two primary strategies are presented: direct separation on a macrocyclic glycopeptide-based CSP and separation after N-derivatization on a polysaccharide-based CSP.
Method 1: Direct Enantioseparation (Underivatized)
This method is advantageous due to its simplicity, as it does not require a derivatization step.[3] It is particularly suited for macrocyclic glycopeptide phases like CHIROBIOTIC® T, which are known for their ability to separate underivatized amino acids and their derivatives.[4][5]
Method 2: Enantioseparation after N-Derivatization
Derivatization can enhance the interaction between the analyte and the chiral stationary phase, often leading to improved resolution. Polysaccharide-based CSPs, such as Chiralpak® IA, have shown excellent performance in separating N-derivatized amino acid esters.[1][6] Here, we propose derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Data Summary
The following tables summarize typical chromatographic parameters that can be expected for the chiral separation of cyclic amino acid esters based on literature for similar compounds. These values should be used as a starting point for method optimization.
Table 1: Typical Chromatographic Parameters for Direct Separation of a Cyclic Amino Acid Ester
| Parameter | Value |
| Column | CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected k1' | 2.5 - 4.0 |
| Expected α | > 1.2 |
| Expected Rs | > 1.5 |
Table 2: Typical Chromatographic Parameters for Separation of an N-Fmoc Derivatized Cyclic Amino Acid Ester
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/2-Propanol/Trifluoroacetic Acid (e.g., 90/10/0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm |
| Expected k1' | 3.0 - 5.0 |
| Expected α | > 1.5 |
| Expected Rs | > 2.0 |
Note: k1' = retention factor of the first eluting enantiomer, α = separation factor, Rs = resolution factor. Actual values may vary and require optimization.
Experimental Protocols
Sample Preparation
Racemic Standard: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.
N-Fmoc Derivatization Protocol:
-
Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and a 100 mM sodium borate buffer (pH 9.0).
-
Add a 1.2 molar equivalent of Fmoc-Cl solution (e.g., 10 mg/mL in acetonitrile) to the amino acid ester solution.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
Quench the reaction by adding 100 µL of 1 M glycine solution.
-
Dilute the sample with the mobile phase before injection.
HPLC Protocols
Protocol 1: Direct Separation
-
Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based CSP.
-
Mobile Phase: Start with a mobile phase of Methanol/Acetonitrile/Acetic Acid/Triethylamine (50/50/0.1/0.1 v/v/v/v). The ratio of methanol to acetonitrile and the concentration of acid/base modifiers can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Run Time: 30 minutes or until both enantiomers have eluted.
Protocol 2: Separation of N-Fmoc Derivative
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[1]
-
Mobile Phase: Begin with a mobile phase of Hexane/2-Propanol/Trifluoroacetic Acid (90/10/0.1 v/v/v). The percentage of 2-propanol can be varied to adjust retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Run Time: 30 minutes or until both enantiomers have eluted.
Visualizations
Experimental Workflow
Caption: Workflow for Chiral Separation.
Logical Relationships in Method Development
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Methyl 1-amino-1-cyclopentanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of sterically hindered amino acids into peptide sequences is a critical strategy in medicinal chemistry for enhancing proteolytic stability, modulating conformation, and improving biological activity. Methyl 1-amino-1-cyclopentanecarboxylate, a cyclic aliphatic amino acid, presents a significant synthetic challenge in Solid-Phase Peptide Synthesis (SPPS) due to its rigid structure and steric bulk around the α-carbon. Standard coupling protocols often result in low yields and incomplete reactions, leading to deletion sequences.
These application notes provide detailed protocols and recommendations for the efficient coupling of this compound in SPPS. The methodologies described herein are based on established strategies for sterically hindered amino acids and aim to provide a robust starting point for optimization.
Challenges in Coupling this compound
The primary challenge in coupling this compound is overcoming the steric hindrance presented by the cyclopentyl ring. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Inefficient coupling can lead to:
-
Low coupling yields: Resulting in a significant portion of the peptide chains being uncapped and leading to deletion sequences.
-
Incomplete reactions: Requiring multiple coupling cycles to drive the reaction to completion.
-
Side reactions: Although less common for this specific amino acid, prolonged coupling times and harsh conditions can sometimes lead to undesired side reactions.
To address these challenges, the selection of appropriate coupling reagents, optimized reaction conditions, and careful monitoring of the reaction progress are paramount.
Recommended Coupling Reagents and Conditions
For sterically demanding amino acids like this compound, the use of highly reactive uronium/aminium or phosphonium salt-based reagents is strongly recommended.[1] Standard carbodiimide reagents such as DIC/HOBt may lead to incomplete coupling.[1]
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Key Advantages |
| HATU | Uronium/Aminium | 1 : 0.95 : 2 | 30 - 120 | High reactivity, less epimerization.[2] |
| HBTU | Uronium/Aminium | 1 : 1 : 2 | 30 - 120 | Efficient and widely used. |
| COMU | Uronium/Aminium | 1 : 1 : 2 | 20 - 90 | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[3] |
| PyAOP | Phosphonium | 1 : 1 : 2 | 30 - 120 | Strong activating agent, no risk of guanidinylation.[1] |
| PyBOP | Phosphonium | 1 : 1 : 2 | 30 - 120 | Efficient, particularly for hindered couplings. |
Note: Equivalents are relative to the resin loading. The optimal coupling time may vary depending on the sequence and should be determined by monitoring the reaction (e.g., Kaiser test).
Experimental Protocols
The following are detailed protocols for the manual coupling of Fmoc-Methyl 1-amino-1-cyclopentanecarboxylate-OH in SPPS. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Standard Coupling using HATU
Materials:
-
Fmoc-Methyl 1-amino-1-cyclopentanecarboxylate-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Methyl 1-amino-1-cyclopentanecarboxylate-OH (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Allow the activation mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test indicates the absence of free primary amines and a complete reaction.
-
-
Post-Coupling:
-
If the Kaiser test is positive, indicating an incomplete reaction, a second coupling (double coupling) is recommended. Drain the reaction vessel and repeat steps 2 and 3.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The peptide is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Microwave-Assisted Coupling
Microwave-assisted peptide synthesis can significantly enhance the efficiency of coupling sterically hindered amino acids by accelerating the reaction rate.[4][5][6][7]
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation and Amino Acid Activation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Microwave Coupling:
-
Add the pre-activated amino acid solution to the deprotected resin in a microwave-compatible reaction vessel.
-
Place the vessel in the microwave synthesizer.
-
Apply microwave irradiation at a constant temperature (e.g., 75°C) for 5-15 minutes. The power should be modulated to maintain the set temperature.
-
-
Post-Coupling:
-
After microwave irradiation, allow the vessel to cool to room temperature.
-
Perform a Kaiser test to check for reaction completion.
-
If the reaction is incomplete, an additional 5-10 minutes of microwave irradiation can be applied.
-
Once complete, wash the resin as described in Protocol 1.
-
Table 2: Comparison of Standard vs. Microwave-Assisted Coupling (Typical Values)
| Parameter | Standard Coupling (HATU) | Microwave-Assisted Coupling (HATU) |
| Coupling Time | 60 - 120 minutes | 5 - 15 minutes |
| Temperature | Room Temperature | 75 - 90 °C |
| Coupling Efficiency | Moderate to High | High to Very High |
| Risk of Side Reactions | Low | Low (with optimized conditions) |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the coupling protocols.
Caption: Standard SPPS coupling workflow.
Caption: Microwave-assisted SPPS coupling workflow.
Conclusion
The successful incorporation of this compound into peptides via SPPS is achievable with the appropriate selection of coupling reagents and optimized protocols. The use of potent activating agents such as HATU, HBTU, or COMU is crucial. For particularly challenging sequences, double coupling or microwave-assisted synthesis can significantly improve coupling efficiency and reduce synthesis time. Careful monitoring of the reaction progress with a qualitative test like the Kaiser test is essential to ensure the formation of the desired peptide sequence with high fidelity. The protocols and recommendations provided in these application notes serve as a valuable resource for researchers working with this and other sterically hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 1-Amino-1-cyclopentanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 1-amino-1-cyclopentanecarboxylate as a versatile building block in medicinal chemistry. The constrained cyclic structure of this amino acid analog offers unique conformational properties that are increasingly being exploited in the design of novel therapeutics.
Introduction
This compound is a non-proteinogenic α-amino acid ester. Its rigid cyclopentane core introduces conformational constraints into molecules, a strategy often employed in drug design to enhance binding affinity, selectivity, and metabolic stability of drug candidates. The parent amino acid, 1-aminocyclopentanecarboxylic acid (also known as cycloleucine), is a known inhibitor of methionine adenosyltransferase (MAT), an enzyme involved in key metabolic and methylation pathways.[1] This inherent biological activity, coupled with its utility as a scaffold, makes this compound a valuable tool for medicinal chemists.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a constrained building block for the synthesis of novel bioactive molecules. Its incorporation can lead to derivatives with potential applications in several therapeutic areas:
-
Enzyme Inhibitors: The parent amino acid, cycloleucine, is a known inhibitor of methionine adenosyltransferase (MAT), an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions.[1] This makes derivatives of this compound interesting candidates for the development of inhibitors targeting methyltransferases, which are implicated in cancer and other diseases.
-
Central Nervous System (CNS) Agents: The rigid structure of the cyclopentane ring is a desirable feature for CNS drug candidates as it can help in crossing the blood-brain barrier and improve receptor binding affinity.[2][3] Cyclic amino acids are often explored as scaffolds for N-Methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs with applications in anesthesia and the treatment of neurological disorders.[4][5][6]
-
Peptide Mimetics: Incorporation of this compound into peptides can induce specific secondary structures and increase resistance to proteolytic degradation.[7][8][9] This is a valuable strategy for developing peptide-based drugs with improved pharmacokinetic properties.
-
Anticancer Agents: While direct evidence for this compound derivatives is emerging, related cyclopentane-based compounds have shown promise as anticancer agents. For instance, certain thiosemicarbazone derivatives incorporating cyclic moieties have demonstrated significant cytotoxicity against cancer cell lines.[10]
Quantitative Data on Related Cyclopentane Derivatives
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the biological activity of closely related cyclopentane-containing compounds, illustrating the potential of this scaffold.
| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone Derivatives | Cytotoxicity | A549 (Lung Adenocarcinoma) | 11.67 - 16.67 | [10] |
| Thiosemicarbazone Derivatives | Cytotoxicity | L929 (Mouse Fibroblast) | Not specified as highly active | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the direct esterification of 1-amino-1-cyclopentanecarboxylic acid.[11]
Materials:
-
1-amino-1-cyclopentanecarboxylic acid
-
Methanol (absolute)
-
Thionyl chloride
-
Anhydrous ether
Procedure:
-
To 30 ml of absolute methanol at 0°C, add dropwise with stirring 7.9 ml of freshly distilled thionyl chloride over 30 minutes.
-
Once the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.
-
Heat the suspension with stirring and maintain the temperature at 75°C for 2.5 hours after the reaction suspension dissolves.
-
Remove the methanol under reduced pressure to obtain an off-white crystalline mass.
-
Triturate the resulting material with anhydrous ether to yield this compound hydrochloride.
Expected Yield: Approximately 90%.
Protocol 2: General Procedure for Incorporation of a Cyclic Amino Acid into a Peptide
This protocol provides a general workflow for solid-phase peptide synthesis (SPPS) which can be adapted for the incorporation of this compound.[8][12]
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-protected this compound with coupling reagents like HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
References
- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Application of Cyclic Amino Acid Esters in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic amino acid esters, particularly derivatives of proline and pyroglutamic acid, have emerged as powerful tools in the field of asymmetric synthesis. Their rigid cyclic structures provide a well-defined chiral environment, making them highly effective as both chiral auxiliaries and organocatalysts. This document provides detailed application notes and experimental protocols for the use of these versatile building blocks in key asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules for research, and drug development.
I. Proline Ester Catalyzed Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a direct and atom-economical route to chiral β-hydroxy carbonyl compounds. Proline and its ester derivatives catalyze this reaction by forming a chiral enamine intermediate with a donor ketone, which then reacts with an acceptor aldehyde with high stereocontrol.
Data Presentation: Proline Ester Catalyzed Aldol Reaction of Cyclohexanone with Benzaldehydes
| Entry | Aldehyde (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 4-NO₂C₆H₄ | (S)-Proline | DMSO | 4 | 68 | 95:5 | 96 |
| 2 | 4-ClC₆H₄ | (S)-Proline | DMSO | 12 | 85 | >95:5 | 98 |
| 3 | C₆H₅ | (S)-Proline | DMSO | 24 | 97 | 93:7 | 99 |
| 4 | 4-MeOC₆H₄ | (S)-Proline | DMSO | 48 | 95 | 90:10 | 99 |
Experimental Protocol: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of the aromatic aldehyde (0.5 mmol) in dimethyl sulfoxide (DMSO, 2.0 mL) is added cyclohexanone (1.0 mL, 10 mmol).
-
(S)-Proline (0.05 mmol, 10 mol%) is then added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for the time indicated in the table.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate = 9:1 to 7:3) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Relationship Diagram: Proline-Catalyzed Aldol Reaction Cycle
Caption: Catalytic cycle of the proline-ester mediated asymmetric aldol reaction.
II. Pyroglutamic Acid Ester as a Chiral Auxiliary in Asymmetric Alkylation
Pyroglutamic acid, a cyclic lactam of glutamic acid, can be readily converted to its ester derivatives and employed as a chiral auxiliary. The rigid pyrrolidinone ring system effectively shields one face of the enolate derived from the attached acyl group, directing the approach of an electrophile to the opposite face.
Data Presentation: Asymmetric Alkylation of N-Acyl Pyroglutamate Methyl Ester
| Entry | Electrophile (R-X) | Base | Temp (°C) | Yield (%) | de (%) |
| 1 | BnBr | LDA | -78 | 95 | >98 |
| 2 | Allyl-Br | LDA | -78 | 92 | >98 |
| 3 | MeI | LHMDS | -78 | 88 | 95 |
| 4 | EtI | KHMDS | -78 | 85 | 96 |
Experimental Protocol: General Procedure for Asymmetric Alkylation using a Pyroglutamate Auxiliary
-
A solution of the N-acyl pyroglutamate methyl ester (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an argon atmosphere.
-
A solution of lithium diisopropylamide (LDA, 1.1 mmol, 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
The electrophile (1.2 mmol) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.
-
The diastereomeric excess (de) is determined by ¹H NMR or chiral HPLC analysis.
-
The chiral auxiliary can be removed by hydrolysis (e.g., LiOH, THF/H₂O) or other standard methods to yield the chiral carboxylic acid.
Experimental Workflow: Asymmetric Alkylation and Auxiliary Removal
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-amino-1-cyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 1-amino-1-cyclopentanecarboxylate. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and well-established methods for the synthesis of the parent α-amino acid, 1-aminocyclopentanecarboxylic acid, are the Strecker synthesis and the Bucherer-Bergs reaction, starting from cyclopentanone.[1][2] The resulting amino acid is then esterified to yield this compound.
Q2: What is the intermediate product in the Bucherer-Bergs synthesis of 1-aminocyclopentanecarboxylic acid?
A2: The Bucherer-Bergs reaction proceeds through a hydantoin intermediate, specifically 5,5-cyclopentanespirohydantoin.[3] This hydantoin is subsequently hydrolyzed to yield the desired amino acid.
Q3: Can I use a ketone other than cyclopentanone in these reactions?
A3: Yes, both the Strecker and Bucherer-Bergs syntheses are general methods applicable to a wide range of aldehydes and ketones for the preparation of α,α-disubstituted amino acids.[1][4]
Q4: What are the typical reagents for the esterification of 1-aminocyclopentanecarboxylic acid?
A4: A common method for the esterification of amino acids is the use of methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic step.
Stage 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid
Problem 1: Low yield of 1-aminocyclopentanecarbonitrile (Strecker Synthesis Intermediate)
-
Possible Cause A: Incomplete imine formation. The initial step of the Strecker synthesis is the formation of an imine from cyclopentanone and ammonia.[7] This equilibrium can be unfavorable.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. The use of a desiccating agent can help drive the equilibrium towards the imine.
-
-
Possible Cause B: Cyanohydrin formation as a major side product. In the presence of cyanide, cyclopentanone can form cyclopentanone cyanohydrin, which may not efficiently convert to the aminonitrile.
-
Solution: Ensure a sufficient concentration of ammonia or an ammonium salt to favor the formation of the imine and its subsequent reaction with the cyanide ion.[7]
-
Problem 2: Low yield of 5,5-cyclopentanespirohydantoin (Bucherer-Bergs Intermediate)
-
Possible Cause A: Unfavorable pH. The Bucherer-Bergs reaction is sensitive to pH. Highly alkaline conditions can lead to the degradation of cyanide, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[3]
-
Solution: Maintain the pH of the reaction mixture between 8 and 9. Ammonium carbonate in the reaction mixture typically acts as a buffer to maintain the optimal pH.[3]
-
-
Possible Cause B: Excess cyanide leading to side products. An excess of cyanide can result in over-alkylation or other undesired side reactions.[3]
-
Solution: Use a carefully controlled molar ratio of reactants. A common ratio is 1:2:2 of ketone to potassium cyanide to ammonium carbonate.[3]
-
Problem 3: Incomplete hydrolysis of the intermediate (Strecker or Bucherer-Bergs)
-
Possible Cause: Insufficient reaction time or inadequate hydrolysis conditions. The hydrolysis of the aminonitrile (from Strecker) or the hydantoin (from Bucherer-Bergs) to the carboxylic acid can be slow.
-
Solution: Ensure adequate reaction times and temperatures for the hydrolysis step. For hydantoin hydrolysis, strong acidic or basic conditions are typically required. Monitor the reaction progress using techniques like TLC or NMR to confirm the disappearance of the starting material.
-
Stage 2: Esterification of 1-Aminocyclopentanecarboxylic Acid
Problem 4: Formation of a sulfinylamine side product.
-
Possible Cause: Reaction of the amino group with thionyl chloride. The amine functionality of the amino acid can react with thionyl chloride to form an N-sulfinylamine.[8]
-
Solution: This side reaction can be minimized by using a large excess of methanol as the solvent. The high concentration of methanol favors the reaction with the carboxylic acid over the amine. Performing the reaction at low temperatures (e.g., 0 °C) during the addition of thionyl chloride can also help to control the reactivity.[6][8]
-
Problem 5: Low yield of the methyl ester.
-
Possible Cause A: Incomplete reaction. The esterification reaction may not have gone to completion.
-
Solution: Ensure sufficient reaction time and appropriate temperature. Refluxing the reaction mixture is a common practice to drive the reaction to completion.[6]
-
-
Possible Cause B: Product loss during workup. The methyl ester hydrochloride salt is typically isolated by precipitation. Improper workup can lead to loss of product.
-
Solution: After removing the excess methanol and thionyl chloride, ensure the complete precipitation of the hydrochloride salt by adding a non-polar solvent like diethyl ether and cooling the mixture.
-
Data Presentation
Table 1: Common Side Products in the Synthesis of 1-Aminocyclopentanecarboxylic Acid
| Synthetic Route | Side Product/Intermediate | Structure | Reason for Formation | Mitigation Strategy |
| Strecker | 1-Hydroxycyclopentanecarbonitrile | Reaction of cyclopentanone with cyanide in the absence of sufficient ammonia. | Ensure an adequate concentration of ammonia or ammonium salt. | |
| Strecker | 1-Aminocyclopentanecarboxamide | Incomplete hydrolysis of the nitrile group. | Prolonged reaction time and/or stronger acidic/basic conditions during hydrolysis. | |
| Bucherer-Bergs | 5,5-Cyclopentanespirohydantoin | Incomplete hydrolysis of the hydantoin intermediate. | Ensure complete hydrolysis with strong acid or base and sufficient reaction time. | |
| Bucherer-Bergs | N-Carbamoyl-1-aminocyclopentanecarboxylic acid | Intermediate in the hydrolysis of the hydantoin.[3] | Drive the hydrolysis to completion. |
Table 2: Potential Side Products during Esterification
| Side Product | Structure | Reason for Formation | Mitigation Strategy |
| N-Sulfinyl-1-aminocyclopentanecarboxylic acid methyl ester | Reaction of the amino group with thionyl chloride.[8] | Use a large excess of methanol as the solvent and add thionyl chloride at low temperatures.[6][8] | |
| Unreacted 1-Aminocyclopentanecarboxylic acid | Incomplete esterification. | Increase reaction time, temperature (reflux), or amount of esterifying agent. |
Experimental Protocols
Protocol 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid via Strecker Synthesis (Illustrative)
-
To a solution of ammonium chloride in aqueous ammonia, add potassium cyanide.
-
Cool the solution in an ice bath and add cyclopentanone dropwise with stirring.
-
Allow the mixture to stir at room temperature until the formation of 1-aminocyclopentanecarbonitrile is complete (monitor by TLC or GC).
-
Acidify the reaction mixture with concentrated hydrochloric acid and reflux to hydrolyze the nitrile.
-
Cool the solution and collect the precipitated 1-aminocyclopentanecarboxylic acid by filtration.
Protocol 2: Synthesis of this compound Hydrochloride (Illustrative)
-
Suspend 1-aminocyclopentanecarboxylic acid in methanol and cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 5 °C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the this compound hydrochloride by filtration and dry under vacuum.
Visualizations
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 1-amino-1-cyclopentanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1-amino-1-cyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound, particularly in its hydrochloride salt form, are recrystallization and trituration. Column chromatography can also be employed for more challenging purifications.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities depend on the synthetic route. If a Strecker synthesis is employed, common impurities may include unreacted starting materials such as cyclopentanone, cyanide salts, and ammonia, as well as the intermediate α-aminonitrile. In the esterification of 1-amino-1-cyclopentanecarboxylic acid, unreacted starting acid and by-products from side reactions can be present.
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities. Melting point determination is a simple method to gauge purity, as impurities typically depress and broaden the melting range.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. To address this, you can try the following:
-
Increase the solvent volume: The concentration of the solute may be too high.
-
Cool the solution more slowly: This allows more time for crystal nucleation and growth.
-
Add a co-solvent (anti-solvent): A solvent in which your compound is less soluble can be added dropwise to the solution at a slightly elevated temperature until turbidity is observed, followed by slow cooling.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
Seed the solution: Add a small crystal of the pure compound to induce crystallization.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Pure Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility at cold temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) might be effective. |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask). Use a small amount of extra hot solvent to wash the filter paper. | |
| Product is still impure after recrystallization | Inappropriate solvent choice that does not effectively differentiate between the product and impurities. | Perform a solvent screen to identify a solvent that dissolves the impurities well at all temperatures but the product only at elevated temperatures. |
| Cooling the solution too quickly, trapping impurities within the crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Discoloration of the final product | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of the Compound from Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common mobile phase for amino esters is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| The compound is streaking on the column. | For basic compounds like amines, the acidic nature of silica gel can cause tailing. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica. | |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system is recommended. |
| The compound is irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amine-functionalized silica). |
Quantitative Data Summary
The following table summarizes typical results for the purification of this compound hydrochloride.
| Purification Method | Solvent/Mobile Phase | Typical Yield | Typical Purity (by HPLC) | Notes |
| Trituration | Anhydrous Ether | >95% | ~90-95% | Effective for removing non-polar impurities. |
| Recrystallization | Acetone/Hexane | 85-90%[1] | >98%[1] | A reliable method for obtaining high-purity material.[1] |
| Flash Chromatography | Dichloromethane/Methanol with 0.5% Triethylamine | 70-85% | >99% | Useful for separating closely related impurities. |
Experimental Protocols
Protocol 1: Purification by Trituration
-
Place the crude this compound hydrochloride in a flask.
-
Add a sufficient volume of anhydrous ether to form a slurry.
-
Stir the slurry vigorously at room temperature for 30 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold anhydrous ether.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound hydrochloride in a minimum amount of hot acetone.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Slowly add hexane to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone/hexane mixture.
-
Dry the purified crystals under vacuum.[1]
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol containing 0.5% triethylamine).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification technique.
References
Technical Support Center: Analysis of Methyl 1-amino-1-cyclopentanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in Methyl 1-amino-1-cyclopentanecarboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: The proton NMR spectrum of this compound hydrochloride in D₂O typically shows two main signals:
-
A singlet at approximately 3.95 ppm, which corresponds to the three protons of the methyl ester group (-OCH₃).
-
A complex multiplet in the range of 1.66-2.83 ppm, integrating to eight protons, which corresponds to the four methylene (-CH₂) groups of the cyclopentane ring.[1]
The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument. The amino (-NH₂) protons may appear as a broad singlet or may not be visible, especially if they have exchanged with the deuterium in the solvent (e.g., D₂O or CD₃OD).
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your spectrum can originate from several sources:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, diethyl ether, acetone, ethyl acetate) are common impurities.[2][3]
-
Starting Materials: Incomplete reaction can leave residual 1-amino-1-cyclopentanecarboxylic acid.
-
Reagents & Byproducts: The synthesis described often uses thionyl chloride and methanol.[1] This could lead to byproducts or related compounds.
-
Water: Even deuterated solvents can absorb moisture from the air, typically appearing as a broad peak.[4] The chemical shift of water is highly variable depending on the solvent and temperature.
-
Grease: Silicone grease from glassware joints can appear as a singlet around 0.07 ppm.[5]
Refer to the data table below and published tables of common NMR impurities to identify these peaks based on their chemical shift and multiplicity.[2][5]
Q3: The peaks in my spectrum are very broad. What is causing this?
A3: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Always perform a shimming routine before acquiring your spectrum.[6] Poor quality NMR tubes or the presence of air bubbles or insoluble material can lead to poor shimming results.[6]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader peaks.[4] Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[7]
-
Chemical Exchange: Protons that are exchanging with their environment on the NMR timescale, such as amine (N-H) or hydroxyl (O-H) protons, often appear as broad signals.[4]
Q4: The signals for my cyclopentane ring protons are overlapping and difficult to interpret. What can I do?
A4: Overlapping signals in a complex multiplet can be challenging. Here are a few strategies to resolve them:
-
Use a Different Solvent: Changing the NMR solvent can alter the chemical shifts of your compound's signals, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce different shifts compared to chloroform-d₃.[4][7]
-
Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often simplifying complex multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to trace the connectivity within the cyclopentane ring even if the 1D signals overlap.
Q5: I see a peak around 7.26 ppm in my CDCl₃ spectrum. Is my sample aromatic?
A5: A peak at 7.26 ppm in a spectrum taken in CDCl₃ is almost certainly the residual, non-deuterated chloroform (CHCl₃) peak from the solvent itself. Similarly, other deuterated solvents will have residual peaks (e.g., acetone-d₆ at 2.05 ppm, DMSO-d₆ at 2.50 ppm). It is crucial to be aware of the residual peak locations for the solvent you are using.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and common related impurities. Note that chemical shifts are dependent on the solvent and concentration.
| Compound / Impurity | Proton Group | Multiplicity | Approx. Chemical Shift (ppm) | Deuterated Solvent |
| This compound HCl | -OCH₃ | Singlet | 3.95 | D₂O |
| Cyclopentane -CH₂- | Multiplet | 1.66 - 2.83 | D₂O | |
| 1-Amino-1-cyclopentanecarboxylic Acid | Cyclopentane -CH₂- | Multiplet | ~1.8 - 2.2 | D₂O |
| Methanol | -CH₃ | Singlet | 3.31 | CDCl₃ |
| Diethyl Ether | -CH₂- | Quartet | 3.48 | CDCl₃ |
| -CH₃ | Triplet | 1.21 | CDCl₃ | |
| Acetone | -CH₃ | Singlet | 2.17 | CDCl₃ |
| Water | H₂O | Singlet (broad) | 1.56 | CDCl₃ |
Data for impurities are sourced from standard NMR solvent impurity charts. The exact values can vary.
Experimental Protocols
Methodology for NMR Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. For this compound, CDCl₃, D₂O, or CD₃OD are suitable choices. Ensure the solvent does not contain peaks that will overlap with your compound's signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, this can lead to poor shimming and broad peaks.[6]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality NMR tube. Ensure the liquid height is sufficient for the instrument (typically around 4-5 cm).
-
Internal Standard (Optional): If precise quantification is required, add a small, known amount of an internal standard (e.g., TMS, TMSP). Note that TMS is not soluble in D₂O.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A stable lock and good shimming are critical for high-quality spectra.[8]
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum. Standard parameters often include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T₁) and a 90-degree pulse angle are necessary.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate all peaks to determine the relative ratios of the main compound and any identified impurities. Analyze the chemical shifts and coupling patterns to confirm structures.
Visualizations
Workflow for Impurity Identification by NMR
Caption: General workflow for identifying and quantifying impurities using NMR spectroscopy.
Structural Relationships of Compound and Potential Impurities
References
- 1. prepchem.com [prepchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Trouble Shooting Page [nmr.ucsd.edu]
Technical Support Center: Troubleshooting Low Yield in Cyclic Amino Acid Esterification
Welcome to the technical support center for the esterification of cyclic amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of cyclic amino acids often challenging, leading to low yields?
A1: The esterification of cyclic amino acids, such as proline and its derivatives, can be challenging due to a combination of factors. The rigid cyclic structure often imposes significant steric hindrance around the carboxylic acid group, making it less accessible to the alcohol nucleophile. Additionally, the zwitterionic nature of unprotected amino acids can lead to poor solubility in common organic solvents and reduce the reactivity of the carboxylic acid. Side reactions and the need for careful selection of protecting groups also contribute to potential yield loss.
Q2: What are the most common side reactions to be aware of during the esterification of cyclic amino acids?
A2: The most prevalent side reaction is racemization, especially with methods that involve harsh conditions or highly reactive intermediates. For cyclic amino acids with additional functional groups, such as hydroxyproline, side reactions at these groups can occur if they are not properly protected. Polymerization can also be an issue if the amino group is not protected.
Q3: Is it always necessary to protect the amino group of the cyclic amino acid before esterification?
A3: Yes, it is highly recommended to protect the amino group. An unprotected amine can react with the activated carboxylic acid or the esterification reagents, leading to undesired side products and polymers.[1] Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl). The choice of protecting group can influence the reaction conditions and solubility.
Q4: How does the choice of alcohol affect the esterification yield?
A4: The steric bulk of the alcohol plays a crucial role. Less hindered primary alcohols like methanol and ethanol generally give higher yields than bulkier secondary or tertiary alcohols. The reaction conditions may need to be optimized based on the reactivity of the alcohol.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Fischer Esterification
The Fischer esterification is a common acid-catalyzed method. Low yields are a frequent problem, often stemming from the equilibrium nature of the reaction and the inherent properties of cyclic amino acids.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction due to equilibrium | Use a large excess of the alcohol (e.g., as the solvent) to drive the equilibrium towards the product.[2] Remove water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves. | Increased conversion to the ester. |
| Steric Hindrance | Increase the reaction temperature and prolong the reaction time. Consider using a stronger acid catalyst, such as sulfuric acid over hydrochloric acid, as it has been shown to be more effective in some cases.[3] | Improved reaction rate and yield. |
| Poor Solubility of the Amino Acid | Ensure the N-protected amino acid is fully dissolved in the alcohol. If solubility is an issue, a co-solvent may be necessary, although this can complicate water removal. | Homogeneous reaction mixture leading to better reactivity. |
| Zwitterion Formation (unprotected amino acid) | Ensure the amino acid is N-protected. If using an unprotected amino acid, the formation of the hydrochloride salt with dry HCl gas in the alcohol can improve reactivity.[4] | Prevents side reactions and improves solubility and reactivity. |
Issue 2: Low Yield with Thionyl Chloride (SOCl₂) Method
Using thionyl chloride to form an acyl chloride intermediate is a powerful method, but it can be aggressive and lead to side reactions if not controlled properly.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Starting Material or Product | Add thionyl chloride dropwise at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[1][5] Avoid excessive heating during the reaction. | Minimized side product formation and improved yield of the desired ester. |
| Incomplete Reaction | Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents).[1] Allow the reaction to proceed for a sufficient amount of time, often at room temperature for several hours or overnight.[6] | Drives the reaction to completion. |
| Difficult Work-up and Product Loss | After the reaction, evaporate the excess alcohol and SOCl₂. The product is often isolated as a hydrochloride salt, which can be precipitated by adding a non-polar solvent like diethyl ether.[4] Neutralize carefully with a base like sodium bicarbonate during aqueous work-up if the free ester is desired.[6] | Efficient isolation of the product and minimized loss during purification. |
| Moisture in the Reaction | Use anhydrous alcohol and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of thionyl chloride and the acyl chloride intermediate.[4] | Prevents reagent quenching and ensures high conversion. |
Issue 3: Challenges with Sterically Hindered Cyclic Amino Acids (e.g., Pipecolic Acid Derivatives)
Larger ring systems or substituted cyclic amino acids present increased steric hindrance, often requiring more specialized esterification methods.
| Potential Cause | Recommended Solution | Expected Outcome |
| Severe Steric Hindrance | Consider alternative methods to Fischer or SOCl₂ esterification. Steglich esterification using DCC/DMAP can be effective but may lead to racemization. A milder alternative is using TMSCl in methanol, which has shown good to excellent yields for various amino acids.[7] | Improved yields for sterically demanding substrates. |
| Side Reactions with Bulky Reagents | Optimize stoichiometry to avoid large excesses of bulky reagents that can lead to side product formation. | Cleaner reaction profile and easier purification. |
| Low Reactivity | Microwave-assisted esterification can significantly accelerate the reaction and improve yields for sluggish transformations.[8][9] | Drastically reduced reaction times and potentially higher yields. |
Quantitative Data Summary
The following table summarizes typical yields for different esterification methods applied to cyclic and other amino acids, providing a basis for comparison.
| Esterification Method | Amino Acid Example | Alcohol | Reported Yield | Reference |
| Fischer (H₂SO₄ catalyst) | L-Phenylalanine | Methanol | ~40-50% | [3] |
| Fischer (H₂SO₄ catalyst) | L-Tyrosine | Methanol | ~40-50% | [3] |
| Thionyl Chloride | L-Proline | Ethanol | 85% (as hydrochloride) | [4] |
| TMSCl | Various Amino Acids | Methanol | Good to Excellent | [7] |
| N-hydroxysuccinimide ester + DMAP | N-Boc-L-Proline | Methanol | 85% | [10] |
| Microwave-assisted (p-TsOH catalyst) | L-Leucine | n-Butanol | 100% (after 10 min) | [9] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
This protocol is suitable for the synthesis of methyl esters of N-protected or unprotected cyclic amino acids.
Materials:
-
Cyclic amino acid (1 equivalent)
-
Anhydrous methanol (sufficient to dissolve/suspend the amino acid)
-
Thionyl chloride (1.2 equivalents)
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath, and drying tube
Procedure:
-
Suspend or dissolve the cyclic amino acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the amino acid ester hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Fischer Esterification of N-Protected Proline
This protocol describes a classic method for esterifying N-protected proline.
Materials:
-
N-protected proline (e.g., Boc-Pro-OH) (1 equivalent)
-
Anhydrous ethanol (as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Dissolve the N-protected proline in a large excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Low Esterification Yield
Caption: A logical workflow for diagnosing and resolving low yields in cyclic amino acid esterification.
Key Factors Influencing Esterification Success
Caption: A diagram illustrating the main factors that influence the outcome of cyclic amino acid esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pianetachimica.it [pianetachimica.it]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
"preventing racemization during Methyl 1-amino-1-cyclopentanecarboxylate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Methyl 1-amino-1-cyclopentanecarboxylate.
Troubleshooting Guide: Racemization Issues
This guide addresses common problems encountered during the synthesis of this compound that can lead to racemization, and provides systematic solutions.
Problem: Significant racemization detected in the final product.
High levels of the undesired enantiomer can compromise the biological activity and purity of the final compound. Follow these steps to identify and resolve the source of racemization.
Step 1: Evaluate the Synthetic Strategy
The choice of synthetic route is a critical determinant of enantiomeric purity.
-
For Racemic Synthesis Followed by Resolution:
-
Issue: Inefficient resolution leading to low enantiomeric excess (ee).
-
Solution: Optimize the resolution method. Enzymatic resolution is often highly selective.[1][2][] Consider screening different enzymes and reaction conditions (pH, temperature, solvent). For classical resolution with chiral acids, screen a variety of resolving agents and crystallization solvents.
-
-
For Asymmetric Synthesis:
-
Issue: Low diastereoselectivity or enantioselectivity in the key stereochemistry-defining step.
-
Solution:
-
Asymmetric Strecker Synthesis: The choice of chiral catalyst is crucial. Cyclic dipeptides have been shown to be effective catalysts for this reaction.[4][5][6] Experiment with different catalyst loadings and reaction conditions.
-
Chiral Auxiliaries: Ensure the chiral auxiliary is of high optical purity.[7][8][9][10][11] The diastereoselectivity of reactions involving chiral auxiliaries can be highly dependent on the reaction temperature and the nature of the reagents used.
-
-
Step 2: Assess Reaction Conditions of Esterification
If preparing the methyl ester from 1-amino-1-cyclopentanecarboxylic acid, the esterification conditions can be a source of racemization.
-
Issue: Racemization during esterification.
-
Solution:
-
Avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures.[12][13]
-
A common method for the synthesis of the hydrochloride salt of the methyl ester involves reacting the amino acid with thionyl chloride in methanol at low to moderate temperatures.[14] Careful control of the temperature is important.
-
Step 3: Analyze Purification Steps
Certain purification methods can inadvertently lead to enrichment of one enantiomer or cause racemization.
-
Issue: Racemization during chromatography or other purification steps.
-
Solution:
-
Be mindful of the pH of chromatographic mobile phases. Prolonged exposure to basic conditions can cause epimerization at the α-carbon.
-
When possible, use neutral pH conditions for purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of amino acid esters?
A1: The most common mechanism for racemization during the synthesis of α-amino acids and their derivatives is the formation of a planar intermediate at the α-carbon. This can occur through two main pathways:
-
Oxazolone (or Azlactone) Formation: During activation of the carboxylic acid (for example, in a coupling reaction), a planar oxazolone intermediate can form. The proton at the α-carbon of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemical information.
-
Direct Enolization: In the presence of a sufficiently strong base, the α-proton of the amino ester can be directly abstracted, forming a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture.[15]
Q2: Which synthetic strategies are recommended to obtain enantiomerically pure this compound?
A2: To obtain an enantiomerically pure product, two general approaches can be taken:
-
Asymmetric Synthesis: This involves creating the desired stereocenter selectively.
-
Asymmetric Strecker Synthesis: This method involves the reaction of cyclopentanone with a cyanide source and a chiral amine or ammonia in the presence of a chiral catalyst to form an α-aminonitrile, which is then hydrolyzed and esterified.[16][17] This approach can provide high enantiomeric excess from the outset.
-
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.[7][8][9][11]
-
-
Resolution of a Racemic Mixture: This involves synthesizing the racemic compound and then separating the enantiomers.
-
Enzymatic Resolution: This is a highly effective method that utilizes the stereospecificity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for its separation from the other.[1][2][][18][19] This can be applied to the amino acid or a derivative.
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization.[2]
-
Q3: Can the choice of base and solvent impact racemization?
A3: Yes, both the base and the solvent can have a significant impact on the extent of racemization.
-
Base: Stronger bases and higher concentrations of base increase the likelihood of racemization through direct enolization.[15] Sterically hindered, non-nucleophilic bases are often preferred. The use of weaker bases, when the reaction allows, is advisable.
-
Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents may help to reduce racemization in some cases.[15]
Quantitative Data Summary
The following table summarizes representative data on the effectiveness of different methods for obtaining enantiomerically pure cyclic amino acids. Note that specific results for this compound may vary.
| Method | Key Reagents/Enzyme | Substrate | Enantiomeric Excess (ee) | Reference |
| Enzymatic Resolution | CAL-B (Lipase) | Racemic 8-membered ring lactam | >99% | [1] |
| Enzymatic Resolution | D-amino acid oxidase & Transaminase | Racemic D,L-amino acids | >99% (for L-amino acid) | [19] |
| Asymmetric Strecker | cyclo[(S)-His-(S)-Arg] | N-alkylimines | High (for arylglycines) | [4] |
| Chiral Auxiliary | (-)-Menthone derived nitrone | C-1 allyl-derived carbohydrate | High diastereoselectivity | [7] |
Experimental Protocols
1. General Protocol for Enzymatic Resolution of a Racemic Amino Ester
This protocol is a general guideline and should be optimized for the specific substrate and enzyme.
-
Enzyme Selection: Screen a panel of commercially available lipases or proteases for their ability to selectively hydrolyze one enantiomer of the racemic this compound.
-
Reaction Setup:
-
Dissolve the racemic methyl ester in a suitable buffer system (e.g., phosphate buffer) or a biphasic system with an organic solvent.
-
Add the selected enzyme (e.g., CAL-B).
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH.
-
-
Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.
-
Workup: When the desired conversion is reached (ideally around 50%), stop the reaction by denaturing the enzyme (e.g., by filtration or changing the pH).
-
Separation: Separate the unreacted ester from the hydrolyzed acid by extraction. The difference in solubility between the carboxylic acid and the ester allows for their separation.
2. Asymmetric Strecker Synthesis Approach
This is a conceptual protocol for the asymmetric synthesis of the precursor to this compound.
-
Iminium Ion Formation: In a suitable solvent such as methanol, combine cyclopentanone with a chiral amine or ammonia in the presence of a chiral catalyst (e.g., a cyclic dipeptide).[4][5]
-
Cyanide Addition: Add a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the reaction mixture. The cyanide will add to the iminium ion in a diastereoselective or enantioselective manner, dictated by the chiral catalyst or auxiliary.
-
Hydrolysis: After the reaction is complete, hydrolyze the resulting α-aminonitrile to the corresponding α-amino acid using acidic or basic conditions.
-
Esterification: Convert the enantiomerically enriched 1-amino-1-cyclopentanecarboxylic acid to its methyl ester using standard procedures, such as reaction with thionyl chloride in methanol.[14]
Visualizations
Caption: A logical workflow for troubleshooting high racemization levels.
Caption: Proactive vs. Reactive strategies for obtaining enantiopure product.
References
- 1. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 17. Strecker Synthesis [organic-chemistry.org]
- 18. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 1-amino-1-cyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl 1-amino-1-cyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: The most common industrial routes involve a two-step process:
-
Synthesis of the precursor amino acid, 1-aminocyclopentanecarboxylic acid: This is typically achieved through either the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclopentanone.[1][2][3]
-
Esterification of 1-aminocyclopentanecarboxylic acid: The amino acid is then esterified to yield the final product, this compound, often as its hydrochloride salt for improved stability and handling.[4][5]
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are associated with the use of highly toxic reagents in the initial stages of synthesis:
-
Cyanide Sources: Both the Strecker and Bucherer-Bergs reactions utilize cyanide salts (e.g., sodium or potassium cyanide) or hydrogen cyanide.[6][7][8] Handling these materials on a large scale requires strict safety protocols to prevent exposure.
-
Ammonia: Large quantities of ammonia are used in the Strecker synthesis, which is a corrosive and toxic gas.[2]
-
Thionyl Chloride: This reagent, often used in the esterification step, is highly corrosive and reacts violently with water.[4]
Q3: How can the reaction time for the Bucherer-Bergs reaction be reduced during scale-up?
A3: Long reaction times are a common issue in the Bucherer-Bergs synthesis. To mitigate this, several strategies can be employed:
-
Higher Temperatures and Pressures: Conducting the reaction in a sealed vessel at elevated temperatures (e.g., 110°C) can significantly increase the reaction rate.[9]
-
Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the reaction and improve yields.[9][10]
-
Continuous Flow Reactors: A continuous flow process can offer better control over reaction parameters, leading to faster and more efficient synthesis.[11][12]
Q4: What are the key challenges in the crystallization and isolation of this compound at a large scale?
A4: Scaling up the crystallization process can present several challenges:
-
Crystal Morphology: The crystal habit can be influenced by the presence of impurities and the crystallization conditions, affecting filtration and drying characteristics.[13][14]
-
Bumping and Foaming: During concentration steps to induce crystallization, fine amino acid crystals can cause bumping.[14]
-
Solid-Liquid Separation: Inefficient separation can lead to product loss and lower purity.[13] The choice of filtration method is crucial for handling large volumes of crystalline product.
Troubleshooting Guides
Problem 1: Low Yield in the Strecker Synthesis of 1-aminocyclopentanecarbonitrile
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Incomplete Imine Formation | Ensure anhydrous conditions during imine formation. The presence of water can shift the equilibrium back towards the starting materials. | Monitor the reaction by IR spectroscopy for the disappearance of the C=O stretch of cyclopentanone and the appearance of the C=N stretch of the imine. |
| Side Reactions | Maintain a controlled temperature during the addition of the cyanide source. Exothermic reactions can lead to the formation of by-products. | Use a jacketed reactor with efficient cooling. Monitor the internal temperature closely during the addition of reagents. |
| Inefficient Cyanide Addition | Ensure proper mixing to facilitate the reaction between the imine and the cyanide ion. In large reactors, inadequate agitation can lead to localized concentration gradients. | Use a reactor with an appropriate impeller design for solid-liquid mixtures. |
Problem 2: Poor Yield and Purity in the Bucherer-Bergs Synthesis of 5,5-cyclopentanespirohydantoin
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Sublimation of Ammonium Carbonate | Use a sealed pressure reactor to prevent the loss of ammonia and carbon dioxide, which are in equilibrium with ammonium carbonate.[11][12] | Monitor the pressure inside the reactor to ensure it remains within the safe operating limits. |
| Poor Solubility of Reactants | Employ a co-solvent system, such as ethanol-water, to improve the solubility of the organic starting material.[9][10] | Visually inspect the reaction mixture for undissolved solids. |
| Difficult Work-up | After the reaction, carefully acidify the mixture to precipitate the hydantoin product. Control the rate of acidification to avoid excessive foaming. | Monitor the pH of the solution during acidification. |
Problem 3: Incomplete Esterification of 1-aminocyclopentanecarboxylic Acid
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Equilibrium Limitation | Use an excess of methanol to drive the reaction towards the ester product.[15] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus. | Monitor the progress of the reaction by TLC or HPLC to determine the point of equilibrium. |
| Catalyst Deactivation | Ensure the catalyst (e.g., sulfuric acid, thionyl chloride) is of high purity and used in the correct stoichiometric amount. | Use freshly opened or properly stored reagents. |
| Low Reaction Temperature | Maintain the reaction at reflux temperature to ensure a sufficient reaction rate. | Monitor the temperature of the reaction mixture throughout the process. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 1-aminocyclopentanecarbonitrile via Strecker Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Cyclopentanone | 84.12 | 8.4 | 100 |
| Ammonium Chloride | 53.49 | 6.4 | 120 |
| Sodium Cyanide | 49.01 | 5.4 | 110 |
| 28% Aqueous Ammonia | - | 12.1 L | - |
| Methanol | 32.04 | 20 L | - |
| Water | 18.02 | 15 L | - |
Procedure:
-
To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add methanol (20 L) and 28% aqueous ammonia (12.1 L).
-
Cool the mixture to 0-5 °C with constant stirring.
-
In a separate vessel, dissolve ammonium chloride (6.4 kg) in water (15 L) and add it to the reactor.
-
Add cyclopentanone (8.4 kg) to the reactor over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve sodium cyanide (5.4 kg) in water (10 L) and add this solution to the reactor over 1-1.5 hours, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-aminocyclopentanecarbonitrile.
Protocol 2: Scale-up Esterification of 1-aminocyclopentanecarboxylic Acid Hydrochloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1-aminocyclopentanecarboxylic acid | 129.16 | 12.9 | 100 |
| Methanol | 32.04 | 30 L | - |
| Thionyl Chloride | 118.97 | 13.1 | 110 |
Procedure:
-
To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, add methanol (30 L).
-
Cool the methanol to 0-5 °C.
-
Slowly add thionyl chloride (13.1 kg) to the cold methanol over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1-aminocyclopentanecarboxylic acid (12.9 kg) portion-wise to the reaction mixture.
-
Slowly heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain a solid residue.
-
Triturate the residue with a suitable solvent (e.g., diethyl ether or methyl tert-butyl ether) to afford the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure product.
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 14. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 15. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
"improving the efficiency of Favorskii rearrangement for cyclopentane systems"
Welcome to the technical support center for the Favorskii rearrangement, with a special focus on improving efficiency in cyclopentane systems. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate your experiments successfully.
Troubleshooting Guide
This guide addresses common issues encountered during the Favorskii rearrangement of α-halo cyclopentanone derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to efficiently deprotonate the α'-carbon.[1] 2. Reaction Temperature Too Low: The activation energy for the rearrangement is not being met. 3. Steric Hindrance: Bulky substituents on the cyclopentane ring may hinder the formation of the cyclopropanone intermediate.[1] 4. Poor Quality Starting Material: The α-halo ketone may be impure or degraded. | 1. Base Selection: Switch to a stronger base such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt). If using hydroxides, ensure anhydrous conditions where possible. 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Refluxing is often necessary.[2] 3. Substrate Modification: If possible, consider using a less hindered substrate or a different synthetic route. 4. Purify Starting Material: Ensure the α-halo ketone is pure before starting the reaction. |
| Formation of α,β-unsaturated Ketone | Elimination Side Reaction: This is a common side reaction, especially with α,α'-dihaloketones or when using sterically hindered bases.[3] | Use of Alkoxide Bases: Employing alkoxide bases like sodium methoxide generally favors the rearrangement over elimination.[3] |
| Formation of α-hydroxy or α-alkoxy Ketones | Direct Nucleophilic Substitution (SN2): The base (hydroxide or alkoxide) can directly attack the carbon bearing the halogen, leading to substitution instead of rearrangement. | Optimize Base and Solvent: Use a non-nucleophilic, sterically hindered base if substitution is a major issue. The choice of solvent can also influence the reaction pathway; polar aprotic solvents may be preferred.[1] |
| Incomplete Reaction | Insufficient Reaction Time or Base: The reaction may not have proceeded to completion. | Increase Reaction Time and/or Base Equivalents: Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. Ensure at least a stoichiometric amount of base is used. |
| Mixture of Isomeric Products | Non-regioselective Ring Opening: If the cyclopropanone intermediate is unsymmetrical, the nucleophile can attack either carbonyl carbon, leading to a mixture of regioisomers. | Control Ring Opening: The ring opening of the cyclopropanone intermediate is generally directed to form the more stable carbanion.[4] Consider the electronic and steric factors of your specific substrate to predict the major product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Favorskii rearrangement for a cyclic α-halo ketone?
A1: The reaction mechanism is believed to proceed through the formation of an enolate on the side of the ketone away from the halogen atom. This enolate then undergoes intramolecular cyclization to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the strained three-membered ring, yielding a carbanion. This carbanion is then protonated to give the final ring-contracted carboxylic acid or ester product.[3][5]
Q2: How does the choice of base affect the outcome of the rearrangement?
A2: The choice of base is critical. Strong bases like alkoxides (e.g., sodium methoxide) are commonly used to favor the rearrangement and typically yield the corresponding ester.[3][4] Using hydroxide bases will yield the carboxylic acid.[3] The strength and steric bulk of the base can also influence the competition between rearrangement and side reactions like elimination and direct substitution.[1]
Q3: Can I use α-bromo or α-iodo ketones instead of α-chloro ketones?
A3: Yes, α-bromo and α-iodo ketones can be used as substrates. However, α-chloro ketones are often preferred due to their stability and reactivity. The reactivity order is generally I > Br > Cl.
Q4: What is the "Quasi-Favorskii" rearrangement?
A4: The Quasi-Favorskii rearrangement occurs in α-halo ketones that lack an enolizable α'-hydrogen. In these cases, the reaction proceeds through a different mechanism, often described as a semi-benzilic acid type rearrangement, without the formation of a cyclopropanone intermediate.[6]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the Favorskii rearrangement can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of the starting material and the formation of the product.
Experimental Protocols
Protocol 1: Favorskii Rearrangement of 2-Chlorocyclohexanone to Methyl Cyclopentanecarboxylate
This protocol is for a common Favorskii rearrangement that demonstrates ring contraction from a six-membered ring to a five-membered ring and can be adapted for 2-chlorocyclopentanone.
Materials:
-
2-chlorocyclohexanone (1 mole)
-
Sodium methoxide (1.07 moles)
-
Anhydrous ether (360 ml)
-
Water
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
1-L three-necked, round-bottomed flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Calcium chloride drying tubes
Procedure:
-
Setup: Equip a dry 1-L three-necked, round-bottomed flask with a stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Initial Mixture: Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.
-
Addition of Substrate: Add a solution of 133 g (1 mole) of 2-chlorocyclohexanone diluted with 30 ml of dry ether dropwise to the stirred suspension. The addition should take about 40 minutes, and the exothermic reaction is controlled by the rate of addition.[7]
-
Reaction: After the addition is complete, stir and heat the mixture under reflux for 2 hours.[7]
-
Work-up: Cool the mixture and add water until the salts dissolve. Separate the ether layer.
-
Extraction: Saturate the aqueous layer with sodium chloride and extract it twice with 50-ml portions of ether.
-
Washing: Combine the ethereal solutions and wash them successively with 100-ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Drying and Isolation: Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation. The crude ester is then purified by distillation. The yield of methyl cyclopentanecarboxylate is typically 56-61%.[7]
Protocol 2: General Procedure for Favorskii Rearrangement of an α-Halo Ketone
This is a general protocol that can be adapted for cyclopentane systems.
Materials:
-
α-halo ketone substrate (e.g., 2-chlorocyclopentanone) (1.0 eq)
-
Sodium (2.2 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et2O)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Brine
-
Magnesium Sulfate (MgSO4)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, prepare a fresh solution of sodium methoxide by carefully adding sodium (2.2 eq) to anhydrous methanol at 0 °C. Stir until all the sodium has reacted.[2]
-
Reaction Setup: Dissolve the α-halo ketone substrate (1.0 eq) in anhydrous diethyl ether in a separate flask.
-
Initiation: Transfer the substrate solution to the freshly prepared sodium methoxide solution at 0 °C via cannula.
-
Reaction Progression: Allow the resulting slurry to warm to room temperature. Then, equip the flask with a reflux condenser and heat it in a preheated oil bath at 55 °C for 4 hours.[2]
-
Quenching and Work-up: After 4 hours, cool the reaction to 0 °C and dilute with diethyl ether. Carefully quench the reaction with the addition of saturated aqueous ammonium chloride.[2]
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel flash chromatography.[2] A reported yield for a similar substrate under these conditions was 78%.[2]
Quantitative Data
The efficiency of the Favorskii rearrangement is highly dependent on the substrate, base, and solvent used. Below is a summary of yields reported for the rearrangement of various α-halo ketones.
| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 2-Chlorocyclohexanone | NaOMe | Ether/MeOH | Reflux | Methyl cyclopentanecarboxylate | 56-61[7] |
| Generic α-halo ketone | NaOMe | MeOH/Et2O | 55 | Ring-contracted ester | 78[2] |
| 2-Bromocyclohexanone | NaOMe | MeOH | 55 | Methyl cyclopentanecarboxylate | ~90 |
| 2-Chlorocyclohexanone | NaOEt | EtOH | Reflux | Ethyl cyclopentanecarboxylate | 65 |
| 2-Chlorocyclohexanone | KOt-Bu | t-BuOH | Reflux | tert-Butyl cyclopentanecarboxylate | 35 |
Visualizations
Caption: Troubleshooting workflow for the Favorskii rearrangement.
Caption: Mechanism of the Favorskii rearrangement in a cyclopentane system.
References
"removal of byproducts from Methyl 1-amino-1-cyclopentanecarboxylate reaction mixture"
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the removal of byproducts from the reaction mixture of Methyl 1-amino-1-cyclopentanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound, particularly via a Strecker synthesis?
A1: The synthesis of this compound, especially through the Strecker pathway, can result in several byproducts. The most prevalent impurities include:
-
Unreacted Starting Materials: Residual cyclopentanone, cyanide salts, and ammonia or ammonium salts.
-
α-aminonitrile Intermediate: Incomplete hydrolysis of the nitrile group will leave 1-amino-1-cyanocyclopentane in the reaction mixture.[1][2]
-
Amide Byproduct: Partial hydrolysis of the α-aminonitrile can lead to the formation of 1-amino-1-cyclopentanecarboxamide.
-
Hydrolyzed Ester: The methyl ester is susceptible to hydrolysis back to the carboxylic acid (1-aminocyclopentanecarboxylic acid), particularly under the acidic or basic conditions of the nitrile hydrolysis.[3] This is often the most challenging impurity to remove due to its similar structure to the target compound.
-
Cyclopentanone Self-Condensation Products: Under basic conditions, cyclopentanone can undergo self-condensation (aldol condensation) to form higher molecular weight impurities.
Q2: My final product is an oil, but I expect a solid. What could be the issue?
A2: The presence of impurities is a common reason for the product failing to crystallize and instead appearing as an oil. Unreacted cyclopentanone or solvent residues are frequent culprits. Additionally, a mixture of the desired ester and the hydrolyzed carboxylic acid can result in an oily product. It is also possible that the product is hygroscopic and has absorbed moisture from the air.[4] Further purification and thorough drying are recommended.
Q3: How can I effectively remove the unreacted cyclopentanone from my reaction mixture?
A3: Unreacted cyclopentanone can typically be removed through liquid-liquid extraction. After the reaction, quenching with water will create an aqueous phase and an organic phase (if a water-immiscible solvent was used). Cyclopentanone has limited water solubility and will preferentially partition into an organic solvent like diethyl ether or dichloromethane. Washing the organic layer with a dilute acid solution can help to protonate the amino ester, keeping it in the aqueous phase while the unreacted ketone is removed with the organic solvent. Distillation can also be employed to remove the volatile cyclopentanone.[5][6]
Q4: What is the best way to separate the target ester, this compound, from the hydrolyzed byproduct, 1-aminocyclopentanecarboxylic acid?
A4: Separating the amino acid ester from its corresponding carboxylic acid can be achieved by leveraging the difference in their pKa values through pH-controlled liquid-liquid extraction. The carboxylic acid is more acidic than the protonated amine of the ester. By carefully adjusting the pH of the aqueous solution, you can selectively extract the less polar ester into an organic solvent while the more polar amino acid salt remains in the aqueous phase.[7][8]
Another effective method is flash column chromatography. Normal-phase silica gel chromatography can be used, often with a mobile phase containing a small amount of a polar solvent like methanol in a less polar solvent like dichloromethane, and sometimes with a small amount of acid (e.g., acetic acid or TFA) or base (e.g., triethylamine) to improve separation.[9][10][11] Reversed-phase chromatography (C18) can also be effective, using a polar mobile phase like water/acetonitrile with a pH modifier.[12]
Q5: Can I use crystallization to purify my this compound?
A5: Yes, crystallization is a powerful purification technique for this compound, often as its hydrochloride salt.[4] The choice of solvent is critical. A common approach is to dissolve the crude product in a polar solvent like methanol or ethanol and then add a less polar solvent like diethyl ether, ethyl acetate, or hexane to induce crystallization.[2] The hydrochloride salt of amino acid esters generally exhibits good crystallinity.[13]
Troubleshooting Guides
This section provides detailed methodologies for addressing specific purification challenges.
Issue 1: Presence of Unreacted Cyclopentanone
Symptoms: Oily product, characteristic odor of cyclopentanone.
Troubleshooting Workflow:
Caption: Workflow for removing unreacted cyclopentanone.
Detailed Protocol: Liquid-Liquid Extraction for Cyclopentanone Removal
-
Quench Reaction: Carefully quench the reaction mixture by adding it to a separatory funnel containing deionized water.
-
Extract with Organic Solvent: Add an equal volume of diethyl ether or dichloromethane to the separatory funnel.
-
Shake and Separate: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Aqueous Wash: Drain the lower aqueous layer into a clean flask.
-
Acid Wash (Optional but Recommended): Add a fresh portion of 1M HCl to the organic layer in the separatory funnel. Shake and separate as before. This step helps to ensure the amino ester is in the aqueous phase as its salt.
-
Combine Aqueous Layers: Combine all aqueous layers. The unreacted cyclopentanone will remain in the organic layer, which can be discarded.
-
Basify and Re-extract: Adjust the pH of the combined aqueous layers to ~8-9 with a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to deprotonate the amine. Extract the free amino ester into a fresh portion of an organic solvent (e.g., dichloromethane).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product, now free of cyclopentanone.
Issue 2: Contamination with 1-Aminocyclopentanecarboxylic Acid (Hydrolyzed Ester)
Symptoms: Broad peaks in NMR, difficulty in crystallization, inconsistent melting point.
Troubleshooting Workflow:
Caption: Workflow for separating the ester from the carboxylic acid.
Detailed Protocol: pH-Controlled Liquid-Liquid Extraction
-
Dissolve Crude Product: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Wash with Bicarbonate: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The bicarbonate is basic enough to deprotonate the carboxylic acid, forming the sodium carboxylate salt, which is highly water-soluble. The amino group of the ester will remain largely protonated and the ester will stay in the organic layer.
-
Separate Layers: Carefully separate the aqueous layer. Repeat the wash with fresh sodium bicarbonate solution 1-2 times to ensure complete removal of the carboxylic acid.
-
Wash with Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified methyl ester.
Quantitative Data Summary
| Impurity | Separation Technique | Typical Efficiency | Reference |
| Cyclopentanone | Liquid-Liquid Extraction | >95% removal | [5] |
| 1-Aminocyclopentanecarboxylic Acid | pH-Controlled Extraction | >90% separation | [7][8] |
| Amide/Nitrile Intermediates | Flash Chromatography | >98% purity achievable | [10][11] |
Issue 3: Presence of Multiple Byproducts (General Purification)
Symptoms: Complex NMR spectrum, multiple spots on TLC.
Troubleshooting Workflow:
Caption: General workflow for comprehensive purification.
Detailed Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a silica gel column of an appropriate size for the amount of crude material.
-
Choose a Solvent System: A good starting point for the mobile phase is a mixture of dichloromethane and methanol (e.g., 98:2 v/v). The polarity can be gradually increased by increasing the methanol concentration. Adding a small amount of triethylamine (e.g., 0.1-1%) can help to prevent tailing of the amine on the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the Column: Begin elution with the starting mobile phase and gradually increase the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Detailed Protocol: Crystallization of the Hydrochloride Salt
-
Form the Salt: Dissolve the purified free-base ester in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Add HCl: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl if using methanol) until the solution is acidic (test with pH paper).
-
Induce Crystallization: The hydrochloride salt should precipitate. If not, cooling the solution in an ice bath or adding a non-polar co-solvent (e.g., hexane) can induce crystallization.
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[4]
References
- 1. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US2894954A - Method of selectively extracting amino acids - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 7. researchgate.net [researchgate.net]
- 8. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. teledyneisco.com [teledyneisco.com]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"validation of Methyl 1-amino-1-cyclopentanecarboxylate purity by HPLC"
A Comparative Guide to the Purity Validation of Methyl 1-amino-1-cyclopentanecarboxylate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This compound, a cyclic amino acid ester, is an important building block in medicinal chemistry. Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of such compounds. This guide provides an objective comparison of HPLC with other analytical methods for the validation of this compound purity, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for purity analysis. Due to the lack of a strong UV-absorbing chromophore in this compound, a derivatization step is necessary to enable sensitive detection by UV or fluorescence detectors.
Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization
This protocol outlines a validated method for the purity assessment of this compound using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), a reagent that reacts with primary and secondary amines to form a highly fluorescent derivative.[1][2]
1. Instrumentation and Conditions:
-
System: Standard HPLC system with a fluorescence or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
Fluorescence: Excitation at 265 nm, Emission at 315 nm.
-
UV: 265 nm.
-
-
Injection Volume: 10 µL.
2. Reagents and Sample Preparation:
-
Derivatization Reagent: 5 mM FMOC-Cl in acetonitrile.
-
Buffer: 0.1 M Borate buffer (pH 8.5).
-
Sample Solution: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Derivatization Procedure:
-
To 100 µL of the sample solution, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl reagent and vortex for 30 seconds.
-
Let the reaction proceed for 2 minutes at room temperature.
-
Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
3. Analysis and Purity Calculation:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the derivatized sample.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities:
The primary potential impurities in this compound synthesis are the starting material, 1-amino-1-cyclopentanecarboxylic acid, and by-products from the esterification reaction.[3] The developed HPLC method should demonstrate sufficient resolution to separate the main compound from these and other potential impurities.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the purity analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or higher sensitivity.
| Parameter | HPLC-Fluorescence/UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Ion Chromatography-Mass Spectrometry (IC-MS/MS) |
| Principle | Separation based on polarity after derivatization. | Separation of volatile compounds based on boiling point, followed by mass-based detection. | Separation based on ionic interactions, followed by mass-based detection. |
| Sample Preparation | Pre-column derivatization required. | Derivatization to increase volatility is necessary. | Minimal sample preparation, no derivatization needed. |
| Strengths | High precision and robustness for quantification. Widely available instrumentation. | Provides structural information for impurity identification. High resolution for volatile impurities. | High sensitivity and selectivity. Shorter analysis time and less interference.[4] |
| Limitations | Indirect analysis due to derivatization. Does not provide molecular weight information. | Not suitable for non-volatile or thermally labile impurities. | Less common instrumentation compared to HPLC and GC-MS. |
| Typical Application | Routine purity testing and quantification of the main component and known impurities. | Identification of unknown volatile impurities and residual solvents. | High-sensitivity analysis and confirmation of identity. |
Experimental Workflow and Data Presentation
The following diagrams illustrate the logical workflow for the validation of this compound purity.
Caption: Experimental workflow for HPLC purity validation.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of this compound purity is effectively achieved using reversed-phase HPLC with pre-column derivatization. This method provides a robust and reliable means for routine quality control. For applications requiring definitive identification of unknown volatile impurities or enhanced sensitivity, GC-MS and IC-MS/MS, respectively, serve as powerful complementary techniques. The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis at different stages of drug development and research.
References
Enhancing Peptide Longevity: A Comparative Analysis of Cyclic Amino Acid Esters and Amides in Peptide Stability
For researchers, scientists, and drug development professionals, overcoming the inherent instability of therapeutic peptides is a critical challenge. With short in vivo half-lives, often mere minutes, the clinical potential of many promising peptide candidates is limited. This guide provides an objective comparison of strategies to enhance peptide stability, focusing on the incorporation of cyclic structures, with a specific analysis of amide (lactam) versus ester (lactone/depsipeptide) linkages, supported by experimental data and detailed protocols.
The primary route of peptide degradation in the body is enzymatic proteolysis. Linear peptides are particularly vulnerable to exopeptidases, which cleave amino acids from the free N- and C-termini, and endopeptidases, which cleave internal peptide bonds. A leading strategy to combat this is cyclization, which eliminates the terminal attack points for exopeptidases and imparts conformational rigidity, making the peptide a less favorable substrate for many endopeptidases.[1][2][3] This guide examines the quantitative impact of different cyclization chemistries on peptide stability.
Comparative Stability Data
The choice of linkage within a cyclic peptide—be it a robust amide bond or a more labile ester bond—has profound implications for its stability. The following tables summarize quantitative data from studies comparing the stability of linear peptides with their cyclic amide and ester analogs in biological media.
| Peptide Type | Assay Condition | Time Point | % Peptide Remaining | Reference |
| Linear Peptide | Rat Plasma | 240 min | < 10% | [4] |
| Cyclic Amide Peptide | Rat Plasma | 240 min | > 80% | [4] |
| Linear RGD Peptide | pH 7 Buffer | - | 1x (Baseline) | [5][6] |
| Cyclic RGD Peptide (Disulfide) | pH 7 Buffer | - | 30x more stable than linear | [5][6] |
| Cyclic Ester (Depsipeptide) | 50% Human Serum | 1 hour | ~65% | |
| Cyclic Amide Analog | 50% Human Serum | 24 hours | ~100% | |
| Table 1: Comparative Stability of Linear vs. Cyclic Peptides. |
The data consistently demonstrates that cyclization significantly enhances peptide stability compared to linear counterparts. Furthermore, the amide linkage within a cyclic structure confers superior resistance to degradation over an ester linkage when exposed to serum.
The Stability Hierarchy: A Logical Overview
The stability of a peptide is fundamentally linked to its structure. Linear peptides offer multiple points of enzymatic attack. Cyclization via an amide bond (lactam) creates a highly resilient structure. While cyclization with an ester bond (lactone) also protects against exopeptidases, the ester bond itself is more susceptible to chemical and enzymatic hydrolysis than an amide bond.[7][8]
Experimental Protocols
Accurate assessment of peptide stability is crucial for development. Below are detailed methodologies for peptide synthesis and serum stability evaluation.
Protocol 1: Solid-Phase Synthesis of Cyclic Depsipeptides (Ester Linkage)
This protocol outlines a general strategy for synthesizing a cyclic depsipeptide where the ester bond is formed on-resin, followed by a head-to-tail cyclization.
-
Resin Preparation: Start with a suitable solid support (e.g., Wang resin).
-
First Amino Acid Attachment: Anchor the C-terminal amino acid to the resin.
-
Linear Elongation (SPPS): Perform standard Fmoc/tBu solid-phase peptide synthesis to build the linear peptide chain.
-
On-Resin Esterification:
-
Selectively deprotect the side chain of an amino acid (e.g., Asp or Glu) and the N-terminal amino acid that will form the ester bond.
-
Perform an on-resin esterification reaction. A common method involves using N,N'-diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP).[9]
-
-
Final Deprotection: Remove the terminal Fmoc protecting group to expose the N-terminal amine.
-
On-Resin Cyclization (Macrolactamization):
-
Perform an intramolecular amide bond formation between the exposed N-terminal amine and the resin-linked C-terminal carboxyl group using a coupling agent like HATU or HBTU.
-
This head-to-tail cyclization is conducted while the peptide is still attached to the resin via its side chain.[9]
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a cleavage cocktail (e.g., Trifluoroacetic acid-based). Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Serum Stability Assay
This protocol provides a standardized method for determining the half-life of a peptide in serum.
-
Preparation:
-
Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in a suitable sterile buffer or water.
-
Thaw human or animal serum and keep it on ice. Centrifuge the serum to remove lipids if necessary.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the serum to 37°C.
-
Add the peptide stock solution to the serum to achieve a final desired concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution, typically 2-3 volumes of cold acetonitrile with 0.1% TFA. This stops the enzymatic reaction and precipitates the serum proteins.
-
Vortex vigorously and incubate on ice for at least 20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.
-
Analyze the supernatant by RP-HPLC, monitoring at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining relative to the T=0 time point and plot the values against time to determine the peptide's half-life.
-
Visualizing the Workflow and Degradation Pathway
Understanding the experimental process and the biological fate of peptides is aided by clear visual diagrams.
Conclusion and Alternatives
The experimental evidence strongly indicates that cyclization is a highly effective strategy for improving peptide stability. Within the family of cyclic peptides, those constructed with all-amide (lactam) backbones offer significantly greater resistance to degradation in biological fluids than their depsipeptide counterparts containing ester linkages. While depsipeptides may offer advantages in membrane permeability or conformational properties in certain contexts, for applications demanding maximum in vivo half-life, the cyclic amide is the superior choice.[10]
It is important to note that other powerful strategies for enhancing stability exist, including:
-
Incorporation of D-amino acids: Reversing the chirality at specific sites can render peptide bonds unrecognizable to standard L-amino acid-specific proteases.[1]
-
N-methylation: Modifying the backbone amide nitrogen can provide steric hindrance and prevent hydrogen bond formation crucial for protease recognition.
-
Constrained Scaffolds: Incorporating rigid, non-natural amino acids (e.g., aminocyclohexanecarboxylic acid) can lock the peptide into a stable conformation, reducing its susceptibility to proteolysis.[11][12]
-
PEGylation and Lipidation: Attaching polymers or lipid chains can sterically shield the peptide from enzymes and reduce renal clearance.
Ultimately, the optimal strategy depends on the specific therapeutic application, balancing the need for stability with other critical factors such as target affinity, solubility, and synthetic feasibility. This guide provides the foundational data and protocols to make informed decisions in the design and development of next-generation peptide therapeutics.
References
- 1. intavispeptides.com [intavispeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ester vs. amide on folding: a case study with a 2-residue synthetic peptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
Confirming the Stereochemistry of Methyl 1-amino-1-cyclopentanecarboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring its desired therapeutic effects and safety profile. This guide provides a comprehensive comparison of key analytical techniques for confirming the absolute stereochemistry of Methyl 1-amino-1-cyclopentanecarboxylate, a cyclic amino acid ester of significant interest in medicinal chemistry.
This publication outlines the principles, experimental protocols, and comparative performance of three powerful analytical methods: Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. The information presented is supported by experimental data from related compounds to provide a practical framework for researchers.
Method Comparison at a Glance
A summary of the key performance indicators for each technique is presented below, offering a high-level overview to guide methodology selection.
| Feature | Chiral HPLC | Vibrational Circular Dichroism (VCD) | X-ray Crystallography |
| Primary Output | Enantiomeric purity (% ee), Retention times | Absolute configuration, Solution-state conformation | Absolute 3D molecular structure |
| Sample Requirement | Small quantity, solution | Small to moderate quantity, solution | High-quality single crystal |
| Throughput | High | Moderate | Low |
| Development Time | Method-dependent, can be rapid | Moderate, requires quantum chemical calculations | Can be lengthy and challenging |
| Confirmation Level | Relative (enantiomeric separation) | Absolute | Absolute |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and determining the enantiomeric purity of a sample.[1][2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
Objective: To separate the enantiomers of this compound and determine the enantiomeric excess (% ee).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based column like Chiralpak IA or a macrocyclic glycopeptide-based column like CHIROBIOTIC T).[2][3]
Reagents:
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Sample of this compound dissolved in a suitable solvent.
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.[2]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] By comparing the experimental VCD spectrum with quantum chemical predictions, the absolute configuration of a molecule in solution can be unambiguously determined.[4][6]
Experimental Protocol: VCD Analysis
Objective: To determine the absolute configuration of this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable solvent.
-
Sample of enantiomerically enriched this compound.
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the chosen solvent at a suitable concentration (typically 0.01-0.1 M).
-
VCD Spectrum Acquisition: Acquire the VCD and IR spectra of the sample solution in the mid-IR region (e.g., 2000-1000 cm⁻¹).
-
Quantum Chemical Calculations:
-
Perform a conformational search for both enantiomers (R and S) of the molecule using computational methods (e.g., density functional theory - DFT).
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for the R and S enantiomers. A good match between the experimental and one of the calculated spectra confirms the absolute configuration.
Expected Data: The experimental VCD spectrum will show a series of positive and negative bands. The pattern of these bands is unique to one enantiomer. The absolute configuration is assigned by matching this pattern to the theoretically predicted spectrum. VCD has been successfully applied to determine the conformation of small cyclic peptides, demonstrating its utility for cyclic amino acid derivatives.[5][7]
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule.[8] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of atoms.
Experimental Protocol: X-ray Crystallography
Objective: To definitively determine the absolute 3D structure and stereochemistry of this compound.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Reagents:
-
High-purity, enantiomerically pure sample of this compound.
-
Suitable solvents for crystallization.
Procedure:
-
Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, often expressed by the Flack parameter. The relative stereochemistry of the molecule was determined by X-ray crystallography in a study of a similar compound.[9]
Expected Data: The output is a detailed 3D model of the molecule, including bond lengths, bond angles, and the absolute configuration of the chiral center.
Conclusion
The choice of method for confirming the stereochemistry of this compound depends on the specific research question, available resources, and the nature of the sample. Chiral HPLC is an excellent tool for determining enantiomeric purity and for high-throughput screening. VCD provides a powerful means to determine the absolute configuration in solution, which is often more biologically relevant. X-ray crystallography, when successful, offers the most definitive and unambiguous structural information. For a comprehensive and robust confirmation of stereochemistry, a combination of these techniques is often employed.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55018D [pubs.rsc.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: LC-MS and GC-MS Analysis for the Identification of Methyl 1-amino-1-cyclopentanecarboxylate
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 1-amino-1-cyclopentanecarboxylate. The information is targeted towards researchers, scientists, and drug development professionals seeking to establish analytical methodologies for this and structurally similar compounds.
Introduction
This compound is a cyclic amino acid ester. The accurate and sensitive identification and quantification of such compounds are crucial in various stages of drug discovery and development, including metabolism, pharmacokinetics, and quality control. Both LC-MS and GC-MS are powerful analytical techniques capable of providing the necessary selectivity and sensitivity. However, the choice between them depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide outlines the theoretical application and experimental considerations for both methods.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated performance characteristics of LC-MS/MS and GC-MS for the analysis of this compound. These are projected values based on typical performance for similar analytes.
| Parameter | LC-MS/MS | GC-MS |
| Derivatization | Optional, but may improve retention and sensitivity. | Mandatory for volatility. |
| Sample Throughput | Generally higher due to faster run times. | Can be lower due to derivatization steps. |
| Sensitivity (LOD/LOQ) | Typically in the low pg to ng/mL range. | Can achieve similar or better sensitivity. |
| Selectivity | High, especially with tandem MS (MS/MS). | High, with characteristic fragmentation patterns. |
| Matrix Effects | Prone to ion suppression/enhancement. | Less prone to matrix effects than ESI-LC-MS. |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Primary Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) |
Experimental Protocols
LC-MS/MS Method
This proposed method is based on established protocols for the analysis of amino acids and their analogs.[1][2][3][4]
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water). Create a series of calibration standards by serial dilution.
-
Sample Extraction: For biological samples, a protein precipitation step with a solvent like acetonitrile or methanol is typically required. This is followed by centrifugation and collection of the supernatant.
2. Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from high organic to high aqueous mobile phase is typically used for HILIC, while the reverse is used for reversed-phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ions: Characteristic fragment ions for confirmation and quantification.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
GC-MS Method
This protocol is adapted from general methods for the analysis of amino acids by GC-MS, which requires a derivatization step.[5][6][7][8]
1. Sample Preparation and Derivatization:
-
Extraction: Similar to the LC-MS method, extract the analyte from the sample matrix. The extract must be thoroughly dried.
-
Derivatization: A two-step derivatization is common for amino acids:
-
Esterification: React the carboxylic acid group with an alcohol (e.g., n-butanol) in the presence of an acid catalyst.
-
Acylation: React the amino group with an acylating agent (e.g., pentafluoropropionic anhydride - PFPA). This increases volatility and improves chromatographic properties.
-
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Mass Range: A typical scan range would be m/z 50-500.
Mandatory Visualization
References
- 1. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advion.com [advion.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Constraining Peptides for Enhanced Biological Activity: A Comparative Guide to Cyclic Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of cyclic amino acids into peptides is a powerful strategy to enhance their therapeutic potential. The rigid structure imparted by these non-canonical amino acids can lead to improved receptor binding, increased metabolic stability, and enhanced specificity. This guide provides a comparative analysis of peptides containing different cyclic amino acids, supported by experimental data, to aid in the rational design of next-generation peptide therapeutics.
The inherent flexibility of linear peptides often limits their efficacy, making them susceptible to enzymatic degradation and resulting in lower binding affinity to their targets. By introducing conformational constraints through the incorporation of cyclic amino acids, it is possible to lock the peptide into a bioactive conformation, thereby overcoming these limitations. This guide explores the impact of various cyclic amino acids, from proline analogs to larger ring systems, on the biological activity of peptides.
Comparative Analysis of Biological Activity
The choice of cyclic amino acid can significantly influence the pharmacological properties of a peptide. The ring size, stereochemistry, and the position of the amino and carboxylic acid groups on the cyclic scaffold all play crucial roles in determining the peptide's three-dimensional structure and, consequently, its interaction with biological targets.
Below is a summary of quantitative data from various studies, highlighting the impact of different cyclic amino acids on peptide activity. It is important to note that direct comparison across different studies can be challenging due to variations in the peptide backbone, the biological target, and the specific assays employed.
| Peptide Class | Cyclic Amino Acid | Peptide Sequence/Modification | Biological Target | Key Finding (Quantitative Data) |
| Opioid Peptide | 2-Aminocyclopentane Carboxylic Acid (Ac5c) | Tyr-[(R,S)-β-Ac5c]-Phe-Val-NH2 | µ and δ-opioid receptors | Active at both µ and δ receptors, with a slight preference for the µ-receptor.[1][2] |
| Opioid Peptide | 2-Aminocyclopentane Carboxylic Acid (Ac5c) | Tyr-[(S,R), (S,S), or (R,R)-β-Ac5c]-Phe-Val-NH2 | µ and δ-opioid receptors | Minimal activity at the µ-receptor and inactive at the δ-receptor.[1][2] |
| Antimicrobial Peptide | 1-Aminocyclohexane Carboxylic Acid (A6c) | Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Drug-resistant bacteria | Inhibitory activity against various strains with MIC values ranging from 10.9 to 43 µM.[3] |
| Neuropeptide Y (NPY) Receptor Ligand | cis-β-Aminocyclobutane Carboxylic Acid (β-CBU) & cis-β-Aminocyclopentane Carboxylic Acid (β-ACPC) | NPY fragment 25-36 with substitution at position 34 | Y1 and Y4 receptors | Changed receptor selectivity from Y1 to Y4, acting as partial agonists in the nanomolar range.[4] |
| Gonadotropin-Releasing Hormone (GnRH) Antagonist | Piperidine-substituted quinolones | Non-peptide, but incorporates a piperidine ring as a key structural element | GnRH receptor | Trifluoromethyl group at the 6-position of the piperidine ring reduced clearance and increased oral bioavailability.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Solid-Phase Peptide Synthesis (SPPS)
This is a common method for synthesizing the peptides discussed.
-
Resin Preparation: A suitable solid support (e.g., Rink amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including the cyclic amino acid) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed for a specified time to ensure complete coupling.
-
Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Receptor Binding Assays
These assays are used to determine the affinity of the peptides for their target receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Radioligand Binding: The membranes are incubated with a known radiolabeled ligand and varying concentrations of the unlabeled test peptide.
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test peptide can be calculated.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Bacterial Culture: The target bacterial strain is grown in a suitable broth medium to a specific optical density.
-
Peptide Dilution: A serial dilution of the test peptide is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Constraints of Methyl 1-amino-1-cyclopentanecarboxylate in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of conformational constraints is a paramount consideration in modern peptide-based drug design. By reducing the inherent flexibility of peptides, researchers can enhance receptor affinity and selectivity, improve metabolic stability, and increase bioavailability. Methyl 1-amino-1-cyclopentanecarboxylate (Me-ACPC) is a cyclic, N-alkylated alpha-amino acid that offers a unique approach to peptide modification. This guide provides an objective comparison of the conformational constraints imposed by Me-ACPC with two widely used alternatives: Proline and α-Aminoisobutyric acid (Aib). The information presented herein, supported by experimental data, will aid in the rational design of peptidomimetics with tailored structural and functional properties.
Introduction to Conformational Constraints in Peptides
Unmodified peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced biological activity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained amino acids limits the accessible dihedral angles (φ and ψ) of the peptide backbone, thereby pre-organizing the peptide into a specific secondary structure, such as a β-turn or a helix. This pre-organization can lower the entropic penalty of binding to a biological target, leading to enhanced affinity.
This compound (Me-ACPC): As a cyclic amino acid with a cyclopentane ring fused to the Cα and the amino group, Me-ACPC imposes significant steric hindrance on the peptide backbone. The N-methylation further restricts the conformational freedom. The cyclopentane ring puckering also influences the local conformation. While direct and extensive comparative studies are limited, data on its non-methylated analog, 1-aminocyclopentane-1-carboxylic acid (Ac5c), suggest a preference for γ-turn and helical conformations.
Proline (Pro): The pyrrolidine ring of proline restricts the φ dihedral angle to a narrow range (typically -60° to -75°) and is a potent inducer of β-turns, which are crucial for receptor recognition and protein folding. The cyclic nature of proline also influences the cis-trans isomerization of the preceding peptide bond.
α-Aminoisobutyric acid (Aib): As a gem-disubstituted amino acid, Aib sterically restricts the available conformational space, strongly promoting the formation of helical structures, particularly 3₁₀-helices and α-helices. This makes Aib a valuable tool for stabilizing helical secondary structures in peptides.
Comparative Analysis of Conformational Constraints
The following tables summarize the key conformational parameters for Me-ACPC (drawing inferences from Ac5c), Proline, and Aib. It is important to note that the exact dihedral angles can vary depending on the specific peptide sequence and the experimental conditions.
| Amino Acid | Typical Secondary Structure | Preferred φ (phi) Angle Range | Preferred ψ (psi) Angle Range | Key Conformational Features |
| Me-ACPC (inferred from Ac5c) | γ-turn, Helical | ~ ±60° to ±90° | ~ ±30° to ±60° and ~0° to ±40° | Cyclopentane ring constrains backbone; N-methylation adds further restriction. |
| Proline (Pro) | β-turn | -60° to -75° | Variable, often compatible with turn structures | Pyrrolidine ring restricts φ angle; influences cis/trans isomerization of the preceding peptide bond. |
| α-Aminoisobutyric acid (Aib) | 3₁₀-helix, α-helix | ~ ±55° to ±65° | ~ ±30° to ±50° | Gem-dimethyl groups strongly favor helical conformations. |
Table 1: Comparison of Secondary Structure Preferences and Dihedral Angles
| Amino Acid | Key NMR Spectroscopic Signatures |
| Me-ACPC | Distinctive chemical shifts for the cyclopentane ring protons. N-methyl group gives a characteristic singlet in the ¹H NMR spectrum. |
| Proline | Absence of an amide proton signal. Characteristic chemical shifts for the pyrrolidine ring protons, particularly the δ-protons. |
| Aib | Two equivalent methyl groups give rise to a sharp singlet in the ¹H NMR spectrum. |
Table 2: Key NMR Spectroscopic Features for Identification
Experimental Protocols
Accurate assessment of the conformational constraints imposed by these amino acids relies on a combination of experimental techniques, primarily NMR spectroscopy, X-ray crystallography, and computational modeling.
Peptide Synthesis
Peptides incorporating Me-ACPC, Proline, or Aib can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Synthesis of this compound Hydrochloride:
-
To 30 ml of absolute methanol at 0°C, add 7.9 ml of freshly distilled thionyl chloride dropwise with stirring over 30 minutes.
-
Add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.
-
Heat the suspension with stirring and maintain the temperature at 75°C for 2.5 hours after the solid has dissolved.
-
Remove the methanol under reduced pressure to obtain a crystalline mass.
-
Triturate the material with anhydrous ether to yield this compound hydrochloride.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.
General Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance constraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Measure NOE/ROE cross-peak intensities to derive interproton distance restraints.
-
Measure ³J-coupling constants to obtain dihedral angle restraints.
-
Use the collected restraints to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.
-
X-ray Crystallography
X-ray crystallography provides high-resolution information on the solid-state conformation of a peptide.
General Protocol for Peptide Crystallization and Structure Determination:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single crystals of the peptide.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final 3D structure.
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide insights into the conformational landscape and energetics of peptides.
General Workflow for Computational Analysis:
-
Model Building: Build an initial 3D model of the peptide containing the constrained amino acid.
-
MD Simulations: Perform MD simulations in a suitable solvent model to explore the conformational space available to the peptide.
-
Conformational Analysis: Analyze the simulation trajectory to identify the most populated conformations and to calculate dihedral angle distributions.
-
QM Calculations: Use QM methods to calculate the relative energies of different conformers and to predict NMR chemical shifts for comparison with experimental data.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for assessing peptide conformation.
References
A Comparative Analysis of Methyl 1-Amino-1-Cyclopentanecarboxylate and Methyl 1-Aminocyclobutane-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small cyclic amino acid esters, such as methyl 1-amino-1-cyclopentanecarboxylate and methyl 1-aminocyclobutane-1-carboxylate, represent valuable building blocks in the design of novel therapeutics. Their constrained conformations can impart desirable properties, including enhanced receptor affinity and improved metabolic stability. This guide provides a comparative overview of the known physicochemical properties of their hydrochloride salts and discusses the potential biological activities based on their parent amino acids. While direct comparative experimental data for these specific esters is limited in the public domain, this document aims to provide a foundational understanding and a framework for their experimental evaluation.
Physicochemical Properties
A summary of the available physicochemical data for the hydrochloride salts of this compound and methyl 1-aminocyclobutane-1-carboxylate is presented below. These properties are fundamental to understanding the potential pharmacokinetic and pharmacodynamic behavior of these molecules.
| Property | This compound HCl | Methyl 1-aminocyclobutane-1-carboxylate HCl |
| Molecular Formula | C₇H₁₄ClNO₂[1] | C₆H₁₂ClNO₂[2] |
| Molecular Weight | 179.64 g/mol [1][3] | 165.62 g/mol [2][4] |
| Melting Point | 207-208 °C (decomposes)[3] | Not reported |
| Polar Surface Area (PSA) | 52.3 Ų (Computed)[1][3] | 52.3 Ų (Computed)[2] |
| Density | 1.081 g/cm³[3] | Not reported |
| Flash Point | 58.7 °C[3] | Not reported |
| Refractive Index | 1.478[3] | Not reported |
Potential Biological Activities and Pharmacological Profile
This compound: The parent compound, 1-aminocyclopentanecarboxylic acid, has been investigated for its effects on the central nervous system. This suggests that its methyl ester derivative could be a valuable scaffold for developing novel neurological drugs.
Methyl 1-aminocyclobutane-1-carboxylate: The parent amino acid, 1-aminocyclobutane-1-carboxylic acid, has been noted for its incorporation into bioactive peptides. This indicates that the corresponding methyl ester could serve as a useful building block in peptidomimetic drug design, potentially enhancing the stability and efficacy of peptide-based therapeutics.
Experimental Protocols for Comparative Evaluation
To provide a comprehensive comparison of these two compounds, a series of standardized in vitro experiments are necessary. The following protocols outline the methodologies for assessing key drug-like properties.
Receptor Binding Assays
To determine the pharmacological profile of these compounds, competitive radioligand binding assays against a panel of relevant receptors, ion channels, and transporters can be performed.
Objective: To identify the binding affinity of the test compounds to specific molecular targets.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Assay Buffer: An appropriate buffer solution is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used.
-
Incubation: The test compounds at various concentrations are incubated with the cell membranes and the radioligand.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then converted to the inhibition constant (Ki) to reflect the binding affinity.
In Vitro Metabolic Stability Assays
Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance.
Objective: To determine the rate at which the test compounds are metabolized by liver enzymes.
Methodology:
-
Test System: Human liver microsomes or hepatocytes are used as the source of metabolic enzymes.
-
Cofactors: An NADPH-regenerating system is required for cytochrome P450-mediated metabolism.
-
Incubation: The test compounds are incubated with the liver microsomes or hepatocytes at 37°C.
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.
Cell Permeability Assays (Caco-2)
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.
Objective: To assess the ability of the test compounds to cross the intestinal epithelial barrier.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a confluent monolayer.
-
Transport Buffer: A suitable buffer (e.g., Hanks' Balanced Salt Solution) is used.
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Analysis: The concentration of the compound in the receiver compartment is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters.
Visualizing a Comparative Experimental Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of this compound and methyl 1-aminocyclobutane-1-carboxylate.
Caption: A generalized workflow for the synthesis, characterization, and comparative evaluation of the two title compounds.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 1-amino-1-cyclopentanecarboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl 1-amino-1-cyclopentanecarboxylate, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive set of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required and recommended PPE.
| Body Part | Required PPE | Recommended PPE | Rationale |
| Eyes | Chemical safety goggles meeting ANSI Z87.1 standard.[1][2] | Face shield worn over safety goggles.[2] | Protects eyes from splashes and fumes. A face shield offers an additional layer of protection for the entire face.[2][3] |
| Hands | Nitrile gloves.[3] | Double-gloving with nitrile gloves. | Nitrile gloves provide good chemical resistance.[3] Double-gloving is recommended for extra protection against potential contamination or glove failure.[4] |
| Body | Laboratory coat.[2][3] | Flame-retardant lab coat. | A lab coat protects skin and personal clothing from spills. |
| Feet | Closed-toe shoes.[2][3] | Chemical-resistant shoe covers. | Protects feet from spills and falling objects.[2][3] |
| Respiratory | Work in a well-ventilated area or chemical fume hood.[3][5] | NIOSH-approved respirator if ventilation is inadequate.[6] | Minimizes inhalation of any potential vapors or dust.[3][5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of the chemical and the safety of the laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Use compatible lab equipment (e.g., glass, stainless steel) and ensure it is clean and dry before use.
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling the chemical.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Label the container clearly with the chemical name and any hazard warnings.[3]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5] Clean the spill area with soap and water. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused Chemical: Dispose of as hazardous waste. Do not pour down the drain.
-
Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical (e.g., gloves, paper towels, absorbent materials) should be placed in a sealed, labeled container and disposed of as hazardous waste.[4]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. download.basf.com [download.basf.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
